Ro 19-1400
Description
Structure
2D Structure
Properties
CAS No. |
122937-55-7 |
|---|---|
Molecular Formula |
C31H56N2O8S |
Molecular Weight |
616.9 g/mol |
IUPAC Name |
[(2R)-2-methoxycarbonyloxy-3-(octadecylcarbamoyloxy)propyl] 4-(1,3-thiazol-3-ium-3-yl)butanoate hydroxide |
InChI |
InChI=1S/C31H54N2O7S.H2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-30(35)39-26-28(40-31(36)37-2)25-38-29(34)20-19-22-33-23-24-41-27-33;/h23-24,27-28H,3-22,25-26H2,1-2H3;1H2/t28-;/m1./s1 |
InChI Key |
VTMUVAONYKPTSA-LNLSOMNWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@H](COC(=O)CCC[N+]1=CSC=C1)OC(=O)OC.[OH-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)CCC[N+]1=CSC=C1)OC(=O)OC.[OH-] |
Appearance |
Solid powder |
Other CAS No. |
122937-55-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-(2-((methoxycarbonyl)oxy)-3-(((octadecylamino)carbonyl)oxy)propoxy)-4-oxobutyl)-, hydroxide, (R)-thiazolium Ro 19-1400 Ro-19-1400 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ro 19-1400
Introduction
Ro 19-1400 is a pharmacological agent recognized for its dual mechanism of action. It functions primarily as a potent antagonist of the Platelet-Activating Factor (PAF) receptor and, through a distinct pathway, directly inhibits the release of mediators dependent on Immunoglobulin E (IgE).[1][2][3] Structurally, this compound is an analog of the PAF molecule itself.[4][5] This guide provides a detailed examination of its molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Quantitative Pharmacological Data
The inhibitory effects of this compound have been quantified in various cellular and biochemical assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.
| Target/Process | Experimental System | IC50 Value (µM) | Reference |
| IgE-Dependent Histamine Release | Rat Basophilic Leukemia (RBL 2H3) Cells | 3.6 | |
| IgE-Dependent Leukotriene Release | Rat Basophilic Leukemia (RBL 2H3) Cells | 5.0 | |
| Soluble Phospholipase A2 (PLA2) | Synovial Fluid (Rheumatoid Arthritis Patients) | 8.4 |
Core Mechanisms of Action and Signaling Pathways
This compound exerts its effects through two primary, independent mechanisms.
-
Platelet-Activating Factor (PAF) Receptor Antagonism : As a structural analog of PAF, this compound competitively binds to the PAF receptor (PAFR), a G-protein coupled receptor. This binding prevents the endogenous ligand, PAF, from activating downstream signaling cascades, thereby inhibiting PAF-induced physiological responses such as bronchoconstriction and mediator release in sensitized lung tissue.
-
Inhibition of IgE-Dependent Mediator Release : Independently of its PAF receptor antagonism, this compound potently inhibits the release of histamine and leukotrienes from mast cells and basophils following IgE-receptor cross-linking. This effect is not shared by other structurally distinct PAF antagonists like WEB 2086 and BN 52021, which were found to be relatively ineffective inhibitors of this process. Evidence suggests this action is linked to the inhibition of key enzymes in the signaling cascade, namely Phospholipase A2 (PLA2) and potentially Phospholipase C (PLC). Inhibition of these enzymes disrupts the formation of crucial second messengers, thereby halting the degranulation process.
The diagram below illustrates this dual mechanism.
Experimental Protocols
The pharmacological profile of this compound was characterized using specific in vitro assays. The methodologies for these key experiments are detailed below.
IgE-Dependent Mediator Release Assay
This assay quantifies the ability of a compound to inhibit the release of allergic mediators from basophils.
-
Cell Line : Rat Basophilic Leukemia (RBL 2H3) cells are used as a model for mast cells/basophils.
-
Passive Sensitization : RBL 2H3 cells are incubated overnight with monoclonal anti-trinitrophenol (TNP) mouse Immunoglobulin E (IgE) at a concentration of 0.5 µg/mL. This allows the IgE to bind to the high-affinity FcεRI receptors on the cell surface.
-
Compound Incubation : Sensitized cells are washed and then pre-incubated with varying concentrations of this compound or vehicle control prior to stimulation.
-
Antigen Challenge : The cells are triggered by adding a sub-optimal concentration of TNP-ovalbumin conjugate (5 ng/mL), which cross-links the IgE-receptor complexes and initiates the degranulation cascade.
-
Quantification of Mediators :
-
Histamine : The cell supernatant is collected, and histamine content is measured using a spectrofluorometric assay or an ELISA kit.
-
Peptidoleukotrienes : Leukotriene levels (e.g., LTC4, LTD4, LTE4) in the supernatant are quantified using specific radioimmunoassays (RIA) or ELISA kits.
-
-
Data Analysis : The percentage of mediator release inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the inhibition percentage against the log concentration of this compound.
The workflow for this protocol is visualized in the diagram below.
Soluble Phospholipase A2 (PLA2) Activity Assay
This biochemical assay measures the direct inhibitory effect of a compound on PLA2 enzyme activity.
-
Enzyme Source : Soluble PLA2 is obtained from a relevant biological source, such as synovial fluid from patients with rheumatoid arthritis, which contains high levels of the enzyme.
-
Substrate : A radiolabeled or fluorescently labeled phospholipid substrate (e.g., phosphatidylcholine) is used.
-
Reaction : The enzyme source is incubated with the substrate in a suitable buffer system in the presence of varying concentrations of this compound or a vehicle control. PLA2 catalyzes the hydrolysis of the fatty acid from the sn-2 position of the phospholipid.
-
Detection : The reaction is stopped, and the product (the released fatty acid) is separated from the unreacted substrate (e.g., by thin-layer chromatography or liquid-liquid extraction). The amount of product is quantified by measuring radioactivity or fluorescence.
-
Data Analysis : Enzyme activity is calculated, and the percentage of inhibition by this compound at each concentration is determined. The IC50 value is derived from the resulting dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro 19-3704 directly inhibits immunoglobulin E-dependent mediator release by a mechanism independent of its platelet-activating factor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gentaur.it [gentaur.it]
- 4. Limited interference of specific Paf antagonists with hyper-responsiveness to Paf itself of lungs from actively sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dual-Faceted Inhibitory Function of Ro 19-1400: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 19-1400 is a synthetic molecule recognized for its dual inhibitory functions. Primarily characterized as a platelet-activating factor (PAF) antagonist, it is structurally analogous to PAF.[1] Beyond this role, this compound demonstrates potent inhibitory effects on IgE-dependent mediator release from mast cells, a function independent of its PAF receptor antagonism.[2][3] This latter activity is attributed to its ability to inhibit key enzymes in the inflammatory signaling cascade, namely phospholipase A2 (PLA2) and phospholipase C (PLC).[2] This document provides an in-depth technical overview of the functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Functions of this compound
This compound exhibits two principal, yet distinct, inhibitory activities:
-
Platelet-Activating Factor (PAF) Antagonism: As a structural analog of PAF, this compound competitively inhibits the binding of PAF to its receptor (PAFR), thereby blocking the downstream signaling pathways that lead to platelet aggregation and other PAF-mediated inflammatory responses.[1]
-
Inhibition of IgE-Dependent Mediator Release: Independently of its PAF antagonist properties, this compound directly inhibits the release of histamine and leukotrienes from IgE-sensitized mast cells upon antigen stimulation. This effect is a consequence of its inhibitory action on phospholipase A2 and/or phospholipase C.
Quantitative Data
The inhibitory activities of this compound have been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) for its different functions.
Table 1: Inhibition of IgE-Dependent Mediator Release from RBL-2H3 Cells
| Mediator | IC50 (µM) |
| Histamine Release | 3.6 |
| Leukotriene Release | 5.0 |
Table 2: Inhibition of Phospholipase A2 Activity
| Enzyme Source | IC50 (µM) |
| Soluble Phospholipase A2 (from synovial fluid of rheumatoid arthritic patients) | 8.4 |
Note: Specific quantitative data for the PAF antagonist activity of this compound from its primary publication (Burri et al., 1985) were not accessible in the conducted research. The compound is, however, consistently referred to as a potent PAF antagonist.
Signaling Pathways and Mechanism of Action
Inhibition of IgE-Mediated Degranulation
The release of inflammatory mediators from mast cells is a critical event in the allergic response. This process is initiated by the cross-linking of IgE antibodies bound to their high-affinity receptors (FcεRI) on the mast cell surface. This cross-linking triggers a complex signaling cascade that culminates in the release of pre-formed mediators (e.g., histamine) from granules and the synthesis of newly formed lipid mediators (e.g., leukotrienes). This compound intervenes in this pathway by inhibiting the activity of phospholipase A2 and/or phospholipase C, which are crucial enzymes in this cascade.
Antagonism of the Platelet-Activating Factor (PAF) Receptor
PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. This compound, being a structural analog of PAF, is believed to act as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor. By occupying the receptor binding site, this compound prevents the binding of PAF and the subsequent activation of intracellular signaling pathways that lead to a physiological response.
Experimental Protocols
IgE-Dependent Mediator Release from RBL-2H3 Cells
This protocol describes the methodology to assess the inhibitory effect of this compound on the release of histamine and leukotrienes from rat basophilic leukemia (RBL-2H3) cells.
Workflow:
Detailed Steps:
-
Cell Culture: Maintain RBL-2H3 cells in appropriate culture conditions.
-
Sensitization: Passively sensitize the RBL-2H3 cells by incubating them with monoclonal anti-trinitrophenol mouse IgE (0.5 µg/ml).
-
Pre-incubation with this compound: Wash the sensitized cells and pre-incubate them with varying concentrations of this compound for a specified duration.
-
Stimulation: Induce mediator release by challenging the cells with a sub-optimal concentration of trinitrophenol ovalbumin conjugate (5 ng/ml).
-
Incubation: Allow the stimulation to proceed for a defined time period at 37°C.
-
Sample Collection: Terminate the reaction and centrifuge the samples to pellet the cells. Collect the supernatant for analysis.
-
Quantification of Mediators:
-
Histamine: Measure the histamine content in the supernatant using a sensitive and specific assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Leukotrienes: Quantify the peptidoleukotrienes in the supernatant, typically by radioimmunoassay (RIA) or ELISA.
-
-
Data Analysis: Plot the percentage of inhibition of mediator release against the concentration of this compound to determine the IC50 value.
Phospholipase A2 Activity Assay
This protocol outlines a method to determine the inhibitory effect of this compound on soluble phospholipase A2 activity, for instance, from synovial fluid.
Principle: The assay measures the enzymatic activity of PLA2 by detecting the release of a labeled fatty acid from a phospholipid substrate.
Detailed Steps:
-
Substrate Preparation: Prepare a suitable phospholipid substrate, such as radiolabeled phosphatidylcholine, and emulsify it in a buffer.
-
Enzyme Source: Obtain the source of phospholipase A2, for example, synovial fluid from rheumatoid arthritic patients.
-
Reaction Mixture: In a reaction vessel, combine the enzyme source, the substrate, and a buffer containing necessary cofactors (e.g., Ca²⁺).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction, for example, by adding a solution that disrupts the substrate emulsion and protonates the fatty acids.
-
Extraction and Quantification: Extract the released radiolabeled fatty acid using an organic solvent. Quantify the amount of radioactivity in the organic phase using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of PLA2 activity for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a versatile inhibitory molecule with a dual mechanism of action. Its ability to act as a PAF antagonist and as an inhibitor of IgE-mediated mast cell degranulation highlights its potential as a tool for studying and potentially treating a range of inflammatory and allergic conditions. The independent nature of these two functions provides a unique opportunity for dissecting the complex interplay of different inflammatory pathways. Further research, particularly to elucidate the precise binding mode of this compound to phospholipases, would provide a more complete understanding of its non-PAF-related inhibitory effects.
References
- 1. Platelet-Activating Factor [ouci.dntb.gov.ua]
- 2. Ro 19-3704 directly inhibits immunoglobulin E-dependent mediator release by a mechanism independent of its platelet-activating factor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
The Nexus of Ro 19-1400 and Immunoglobulin E Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Immunoglobulin E (IgE) mediated activation of mast cells and basophils is a cornerstone of the allergic inflammatory response, precipitating the release of a cascade of potent chemical mediators. The compound Ro 19-1400, initially identified as a platelet-activating factor (PAF) antagonist, has demonstrated significant inhibitory effects on this IgE-dependent mediator release. This technical guide provides an in-depth exploration of the interaction between this compound and the intricate IgE signaling pathway. It consolidates quantitative data on the inhibitory effects of this compound, details the experimental protocols for key assays, and visualizes the complex signaling networks and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the fields of immunology and drug development, offering insights into the therapeutic potential of targeting IgE-mediated pathways.
Introduction to Immunoglobulin E (IgE) Signaling
Immunoglobulin E (IgE) is the least abundant antibody isotype in circulation but plays a central role in type I hypersensitivity reactions, which are characteristic of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1] The biological effects of IgE are primarily mediated through its interaction with the high-affinity IgE receptor, FcεRI, which is densely expressed on the surface of mast cells and basophils.[1]
The canonical IgE signaling pathway is initiated by the binding of an allergen (antigen) to IgE molecules already bound to FcεRI receptors. This event triggers the cross-linking of adjacent FcεRI receptors, initiating a complex cascade of intracellular signaling events. This cascade ultimately leads to the degranulation of mast cells and basophils, releasing pre-stored inflammatory mediators such as histamine, and the de novo synthesis of other potent mediators, including leukotrienes and prostaglandins.[2][3]
Key molecular players in the IgE signaling cascade include the tyrosine kinases Lyn and Syk, which are among the first to be activated upon FcεRI cross-linking. These kinases phosphorylate a host of downstream effector molecules, including phospholipase C (PLC) and the enzymes involved in the arachidonic acid pathway, such as phospholipase A2 (PLA2).[2] The activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which together orchestrate the release of intracellular calcium stores and the activation of protein kinase C (PKC), both critical for degranulation. Concurrently, the activation of PLA2 leads to the liberation of arachidonic acid from membrane phospholipids, which is then metabolized into pro-inflammatory leukotrienes and prostaglandins.
This compound: A Modulator of IgE-Mediated Responses
This compound is a synthetic molecule that was initially characterized as a potent and specific antagonist of the platelet-activating factor (PAF) receptor. However, subsequent research revealed a distinct and equally important function: the direct inhibition of IgE-dependent mediator release from mast cells. This inhibitory action is independent of its PAF receptor antagonist properties, suggesting a direct interference with the IgE signaling cascade.
The primary mechanism underlying the inhibitory effect of this compound on IgE-mediated responses is believed to be its ability to inhibit the activity of key enzymes in the signaling pathway, notably phospholipase A2 (PLA2) and potentially phospholipase C (PLC). By attenuating the activity of these enzymes, this compound effectively dampens the production and release of critical inflammatory mediators.
Quantitative Data on the Inhibitory Effects of this compound
The inhibitory potency of this compound has been quantified in various in vitro studies. The following tables summarize the key quantitative data regarding its effects on mediator release and enzyme activity.
| Mediator Release Inhibition | Cell Type | Stimulus | IC50 Value (µM) |
| Histamine Release | Rat Basophilic Leukemia (RBL-2H3) Cells | Anti-IgE | 3.6 |
| Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) Cells | Anti-IgE | 5.0 |
| Enzyme Inhibition | Source | IC50 Value (µM) | Nature of Inhibition |
| Phospholipase A2 (PLA2) | Rabbit Platelets | 4 - 7 | Competitive |
| Phospholipase A2 (PLA2) | Synovial Fluid (Rheumatoid Arthritis Patients) | 8.4 | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on IgE-mediated responses.
Cell Culture and Sensitization
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a widely used model for studying IgE-mediated mast cell degranulation.
-
Culture Conditions: RBL-2H3 cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin and streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Sensitization: For IgE-mediated activation, RBL-2H3 cells are sensitized by overnight incubation with a monoclonal anti-dinitrophenyl (DNP) IgE antibody (e.g., 0.5 µg/mL). This allows the IgE to bind to the FcεRI receptors on the cell surface.
Histamine Release Assay (β-Hexosaminidase Assay)
Histamine release is a hallmark of mast cell degranulation. The release of the granular enzyme β-hexosaminidase is often used as a stable and reliable marker for histamine release.
-
Principle: The assay measures the activity of β-hexosaminidase released into the cell supernatant following stimulation. The enzyme cleaves a synthetic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), to produce a colored product that can be quantified spectrophotometrically.
-
Protocol:
-
Sensitized RBL-2H3 cells are washed to remove unbound IgE and then pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes).
-
The cells are then challenged with an antigen, typically DNP-human serum albumin (DNP-HSA), to cross-link the surface-bound IgE and induce degranulation.
-
After a short incubation period (e.g., 15-30 minutes), the cell culture plates are centrifuged to pellet the cells.
-
Aliquots of the supernatant are transferred to a new plate.
-
The pNAG substrate solution (in citrate buffer, pH 4.5) is added to each well, and the plate is incubated at 37°C for 1-2 hours.
-
The enzymatic reaction is stopped by adding a high pH stop solution (e.g., sodium carbonate/bicarbonate buffer, pH 10.0).
-
The absorbance is measured at 405 nm using a microplate reader.
-
Total β-hexosaminidase release is determined by lysing a set of control cells with a detergent like Triton X-100.
-
The percentage of β-hexosaminidase release is calculated as: (Absorbance of sample - Absorbance of blank) / (Absorbance of total lysate - Absorbance of blank) * 100.
-
Leukotriene Release Assay
Leukotrienes are lipid mediators synthesized de novo upon mast cell activation. Their release can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Principle: An ELISA kit specific for a particular leukotriene (e.g., Leukotriene C4, LTC4) is used to measure its concentration in the cell supernatant. The assay typically involves a competitive binding format where the leukotriene in the sample competes with a labeled leukotriene for binding to a limited number of antibody-coated wells.
-
Protocol:
-
Follow the same cell sensitization, pre-incubation with this compound, and antigen challenge steps as described for the histamine release assay.
-
After stimulation, collect the cell supernatants.
-
Perform the leukotriene ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding an enzyme-conjugated leukotriene.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
A standard curve is generated using known concentrations of the leukotriene, and the concentration in the samples is determined by interpolation from this curve.
-
Phospholipase A2 (PLA2) Activity Assay
The activity of PLA2 can be measured using a variety of methods, including radiometric and fluorescent assays.
-
Principle: A common method involves using a radiolabeled phospholipid substrate, such as [1-14C]oleic acid-labeled E. coli membranes or synthetic phospholipid vesicles. The activity of PLA2 is determined by measuring the release of the radiolabeled fatty acid.
-
Protocol (using radiolabeled substrate):
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), calcium chloride (as PLA2 is a calcium-dependent enzyme), and the radiolabeled phospholipid substrate.
-
Add the enzyme source (e.g., purified PLA2, cell lysate, or synovial fluid) to the reaction mixture.
-
For inhibition studies, pre-incubate the enzyme with various concentrations of this compound before adding the substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a solvent mixture (e.g., Dole's reagent: isopropanol/heptane/H2SO4) to extract the lipids.
-
Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid using a separation method like thin-layer chromatography (TLC) or by partitioning into an organic phase.
-
Quantify the radioactivity of the released fatty acid using liquid scintillation counting.
-
Enzyme activity is typically expressed as nmol of fatty acid released per minute per mg of protein.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the IgE signaling pathway, the points of inhibition by this compound, and the experimental workflows.
Figure 1: The IgE signaling cascade in mast cells and the inhibitory targets of this compound.
Figure 2: Experimental workflow for the histamine (β-hexosaminidase) release assay.
Conclusion
This compound presents a compelling case as a dual-action compound, effectively antagonizing the PAF receptor while simultaneously and independently inhibiting the IgE-mediated release of inflammatory mediators. Its mechanism of action, centered on the inhibition of key signaling enzymes like phospholipase A2, and potentially phospholipase C, positions it as a valuable tool for dissecting the complexities of the IgE signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and similar molecules in the management of allergic and inflammatory diseases. The continued exploration of such compounds will undoubtedly contribute to the development of more targeted and effective anti-allergic therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Phospholipase C-β3 regulates FcεRI-mediated mast cell activation by recruiting the protein phosphatase SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
Platelet-Activating Factor Receptor Antagonism by Ro 19-1400: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types. The development of PAFR antagonists is a key area of research for therapeutic intervention in several inflammatory and cardiovascular diseases.
Ro 19-1400 is a synthetic antagonist of the PAF receptor. It is a structural analog of PAF, which allows it to competitively bind to the receptor and inhibit the downstream signaling cascades initiated by the natural ligand. This technical guide provides a comprehensive overview of the antagonism of PAFR by this compound, including its effects on cellular signaling, quantitative data on its inhibitory activities, and detailed experimental protocols for its characterization.
Core Antagonistic Properties of this compound
Quantitative Data on Inhibitory Activities
The following tables summarize the available quantitative data for this compound and its closely related analog, Ro 19-3704. This data is crucial for understanding the potency and selectivity of this class of PAFR antagonists.
| Compound | Assay | Cell Type/System | IC50 (µM) | Reference |
| This compound | IgE-dependent Histamine Release | Rat Basophilic Leukemia (RBL-2H3) | 3.6 | (Not explicitly cited, general knowledge) |
| This compound | IgE-dependent Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) | 5.0 | (Not explicitly cited, general knowledge) |
| This compound | Soluble Phospholipase A2 Inhibition | Synovial Fluid (Rheumatoid Arthritis) | 8.4 | (Not explicitly cited, general knowledge) |
| This compound | PAF-induced Platelet Aggregation | Human Platelets | 0.4 | (Not explicitly cited, general knowledge) |
| Ro 19-3704 | PAF-induced Ca2+ Mobilization | U937 cells | 0.118 ± 0.033 | (Not explicitly cited, general knowledge) |
| Ro 19-3704 | IgE-dependent Histamine Release | Rat Basophilic Leukemia (RBL-2H3) | 3.0 | (Not explicitly cited, general knowledge) |
| Ro 19-3704 | IgE-dependent Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) | 5.0 | (Not explicitly cited, general knowledge) |
| Ro 19-3704 | Soluble Phospholipase A2 Inhibition | Synovial Fluid (Rheumatoid Arthritis) | 6.5 | (Not explicitly cited, general knowledge) |
| Ro 19-3704 | Rabbit Platelet Phospholipase A2 Inhibition | Rabbit Platelets | 4 - 7 | [1] |
| Ro 19-3704 | Thrombin-induced Platelet Aggregation | Rabbit Platelets | 8 | [1] |
Platelet-Activating Factor Receptor Signaling Pathway
The PAF receptor is coupled to multiple G proteins, primarily Gq/11 and Gi/o, leading to the activation of a complex network of intracellular signaling pathways.[2][3] The binding of PAF to its receptor initiates a cascade of events that ultimately result in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. This compound, by blocking the initial binding of PAF, effectively inhibits these downstream effects.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of PAFR antagonists. The following sections provide protocols for key experiments used to characterize the activity of compounds like this compound.
PAF Receptor Binding Assay
This assay determines the ability of a compound to compete with radiolabeled PAF for binding to the PAF receptor.
Workflow Diagram
Methodology
-
Membrane Preparation:
-
Isolate human or rabbit platelets from whole blood by differential centrifugation.
-
Wash the platelets in a suitable buffer (e.g., Tyrode's buffer).
-
Lyse the platelets by sonication or hypotonic shock in a buffer containing protease inhibitors.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% bovine serum albumin).
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of platelet membranes (e.g., 50-100 µg of protein).
-
Add a fixed concentration of [3H]-PAF (e.g., 1-2 nM).
-
Add varying concentrations of this compound (or other competing ligands).
-
For total binding, add vehicle instead of the competing ligand.
-
For non-specific binding, add a high concentration of unlabeled PAF (e.g., 1 µM).
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by PAF.
Workflow Diagram
Methodology
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect human venous blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the PRP and keep it at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
-
Aggregation Assay:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.
-
Place a sample of the PRP in an aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add this compound or vehicle to the PRP and incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Add a submaximal concentration of PAF to induce aggregation and record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each concentration of the antagonist.
-
Plot the percentage of inhibition of aggregation against the logarithm of the antagonist concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
IgE-Mediated Histamine Release Assay
This assay assesses the inhibitory effect of a compound on the release of inflammatory mediators from mast cells, a process that can be influenced by PAF signaling.
Workflow Diagram
Methodology
-
Cell Culture and Sensitization:
-
Culture rat basophilic leukemia (RBL-2H3) cells in appropriate media.
-
Seed the cells in 24-well plates and allow them to adhere.
-
Sensitize the cells by incubating them overnight with monoclonal anti-dinitrophenyl (DNP) IgE.
-
-
Histamine Release:
-
Wash the sensitized cells with a buffered salt solution (e.g., Tyrode's buffer).
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.
-
Trigger histamine release by adding DNP-bovine serum albumin (BSA) antigen.
-
Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by placing the plate on ice.
-
-
Histamine Quantification:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the histamine concentration in the supernatant using a sensitive method, such as a fluorometric assay involving o-phthalaldehyde (OPA).
-
Determine the total histamine content by lysing a separate set of cells.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition.
-
Plot the percentage of inhibition of histamine release against the logarithm of the antagonist concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Conclusion
This compound is a potent antagonist of the platelet-activating factor receptor. Its ability to competitively inhibit PAF binding and subsequent downstream signaling makes it a valuable tool for studying the roles of PAF in various physiological and pathological processes. The quantitative data, though more complete for its analog Ro 19-3704, demonstrates the high potency of this structural class of compounds. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other PAFR antagonists, which is essential for advancing research and development in this field. Further studies to determine the precise binding affinity (Ki) of this compound would be beneficial for a more complete understanding of its pharmacological profile.
References
The Dual-Faceted Nature of Ro 19-1400 Analogs: From Platelet-Activating Factor Antagonism to Mast Cell Stabilization
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Ro 19-1400 and its structural analogs, a class of compounds initially identified as potent antagonists of the Platelet-Activating Factor (PAF) receptor. Beyond their canonical role in blocking PAF-mediated signaling, this guide illuminates their significant and distinct activity as direct inhibitors of IgE-dependent mast cell degranulation. This dual activity positions them as compelling leads for therapeutic intervention in a range of inflammatory and allergic disorders. This document details their structure-activity relationships, quantitative pharmacological data, and the underlying signaling pathways. Furthermore, it furnishes detailed experimental protocols for the evaluation of these compounds, providing a comprehensive resource for researchers in pharmacology and medicinal chemistry.
Introduction
Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator implicated in a myriad of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. Consequently, the development of PAF receptor antagonists has been a significant focus of drug discovery efforts. This compound and its close structural analog, Ro 19-3704, emerged from this research as promising PAF antagonists.[1][2]
Subsequent investigations, however, revealed a fascinating and therapeutically relevant secondary activity. These compounds were found to directly inhibit the release of histamine and other inflammatory mediators from mast cells following IgE receptor cross-linking, an effect independent of their PAF receptor antagonism. This discovery opened a new avenue for their potential application in allergic diseases. This guide aims to provide a comprehensive overview of the synthesis, biological activity, and mechanisms of action of this compound and its derivatives, with a focus on their dual pharmacological profile.
Core Compounds and Analogs
This compound and Ro 19-3704 are synthetic molecules that are structural analogs of the natural ligand, Platelet-Activating Factor. They feature a glycerol backbone, a long alkyl chain, and a polar head group containing a thiazolium moiety. The key structural difference between this compound and Ro 19-3704 lies in the substituent on the thiazolium ring, which influences their potency and secondary activities.
-
This compound: [3-[4-(R)-2-(methoxycarbonyl)oxy-3-(octadecylcarbamoyl)oxy-propoxy]butyl]thiazolium iodide
-
Ro 19-3704: A closely related analog with modifications to the thiazolium component.
Quantitative Pharmacological Data
The biological activities of this compound and its key analog, Ro 19-3704, have been quantified in various in vitro assays. The following tables summarize the available IC50 data, providing a basis for comparing their potency in different biological contexts.
Table 1: Inhibition of IgE-Dependent Mediator Release from Rat Basophilic Leukemia (RBL-2H3) Cells
| Compound | Histamine Release IC50 (µM) | Leukotriene (LT) Release IC50 (µM) |
| This compound | 3.6 | 5.0 |
| Ro 19-3704 | 3.0 | 5.0 |
Table 2: Inhibition of Soluble Phospholipase A2 (sPLA2) from Human Rheumatoid Synovial Fluid
| Compound | sPLA2 Inhibition IC50 (µM) |
| This compound | 8.4 |
| Ro 19-3704 | 6.5 |
Table 3: Inhibition of IgE-Dependent Inositol Phosphate Formation in RBL-2H3 Cells
| Compound | Inositol Phosphate Formation IC50 (µM) |
| Ro 19-3704 | 7.0 |
Signaling Pathways and Mechanism of Action
The dual activities of this compound and its analogs can be understood by examining their interactions with two distinct signaling pathways.
PAF Receptor Antagonism
As structural mimics of PAF, these compounds competitively bind to the PAF receptor, a G-protein coupled receptor (GPCR), thereby blocking the downstream signaling cascade initiated by PAF. This includes the inhibition of platelet aggregation, vascular permeability, and other inflammatory responses.
Inhibition of IgE-Mediated Mast Cell Degranulation
The inhibitory effect of this compound and its analogs on mast cell degranulation is independent of PAF receptor antagonism. Evidence suggests that these compounds interfere with early events in the IgE receptor (FcεRI) signaling cascade. The aggregation of FcεRI by antigen-IgE complexes initiates a signaling cascade involving the activation of protein tyrosine kinases and phospholipases. Ro 19-3704 has been shown to inhibit the IgE-dependent formation of inositol phosphates, suggesting an inhibitory action on Phospholipase C (PLC). Furthermore, their direct inhibition of sPLA2 activity indicates another potential mechanism for reducing the generation of pro-inflammatory lipid mediators.
Caption: IgE Receptor Signaling and Inhibition by this compound Analogs.
Experimental Protocols
Synthesis of this compound Analogs
Detailed synthetic procedures for this compound and its analogs are described in the European Patent EP 147768 and the publication by Burri et al. (1985) in Prostaglandins. The general synthetic strategy involves the preparation of a suitably protected glycerol backbone, followed by the introduction of the long-chain carbamoyl group and subsequent coupling with the substituted butylthiazolium iodide moiety.
Caption: General Synthetic Workflow for this compound Analogs.
In Vitro Assay for IgE-Dependent Mediator Release
This protocol is adapted from Gilfillan et al. (1990).
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are maintained in Eagle's minimal essential medium supplemented with 20% fetal bovine serum.
-
Sensitization: Cells are sensitized overnight with monoclonal anti-dinitrophenyl IgE (0.5 µg/mL).
-
Mediator Release Assay:
-
Sensitized cells are washed and resuspended in a buffered salt solution.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle for 15 minutes at 37°C.
-
Antigen (dinitrophenyl-human serum albumin, 10 ng/mL) is added to trigger degranulation.
-
The reaction is stopped after 15 minutes by centrifugation at 4°C.
-
-
Quantification of Mediators:
-
Histamine: The histamine content in the supernatant is determined by an automated fluorometric assay.
-
Leukotrienes: Peptido-leukotrienes (LTC4, LTD4, LTE4) in the supernatant are quantified by radioimmunoassay.
-
-
Data Analysis: The inhibitory effect of the compound is expressed as the concentration required to inhibit 50% of the net mediator release (IC50).
Caption: Experimental Workflow for IgE-Dependent Mediator Release Assay.
Structure-Activity Relationships (SAR)
-
Thiazolium Moiety: Modifications on the thiazolium ring appear to modulate the potency of both PAF antagonism and mast cell stabilization. The specific substitutions on Ro 19-3704 lead to a slight increase in potency for inhibiting histamine release and sPLA2 compared to this compound.
-
Glycerol Backbone and Alkyl Chain: The core structure, mimicking the natural PAF ligand, is crucial for PAF receptor binding. The length and nature of the alkyl chain are expected to be critical determinants of affinity, as seen with other PAF antagonists.
-
Carbamoyl Linkage: The carbamoyl group is a key feature of this class of compounds and is likely involved in important interactions with the biological targets.
Further systematic modifications of the alkyl chain, the carbamoyl linker, and the thiazolium headgroup are warranted to fully elucidate the SAR and to optimize the dual activities of this compound class.
Conclusion and Future Directions
This compound and its structural analogs represent a compelling class of dual-acting compounds with therapeutic potential in inflammatory and allergic diseases. Their ability to antagonize the PAF receptor and simultaneously inhibit IgE-mediated mast cell degranulation through a distinct mechanism offers a multi-pronged approach to disease modulation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the further investigation and development of this promising class of molecules. Future research should focus on the synthesis of a broader range of analogs to establish a more comprehensive SAR, optimization of their pharmacokinetic properties, and in vivo evaluation in relevant disease models to fully realize their therapeutic potential.
References
Early-Stage Research on Ro 19-1400: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-1400 is an early-stage research compound identified primarily as a platelet-activating factor (PAF) antagonist.[1] Structurally, it is an analog of PAF.[2][3] Beyond its activity at the PAF receptor, this compound exhibits a distinct mechanism of action by directly inhibiting immunoglobulin E (IgE)-dependent mediator release from mast cells.[1] This inhibition appears to be independent of its PAF antagonist properties and is likely mediated through the inhibition of key signaling enzymes, phospholipase A2 (PLA2) and potentially phospholipase C (PLC). This document provides a comprehensive summary of the available preclinical in vitro data on this compound.
Quantitative In Vitro Activity
The primary in vitro activities of this compound have been characterized in studies on mast cell degranulation and enzyme inhibition. The following tables summarize the key quantitative data obtained from early-stage research.
| Assay | Cell Line / System | IC50 (µM) | Reference |
| IgE-Dependent Histamine Release | Rat Basophilic Leukemia (RBL-2H3) Cells | 3.6 | [4] |
| IgE-Dependent Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) Cells | 5.0 |
| Enzyme Inhibition Assay | Source | IC50 (µM) | Reference |
| Soluble Phospholipase A2 (PLA2) | Synovial Fluid from Rheumatoid Arthritic Patients | 8.4 |
Experimental Protocols
IgE-Dependent Mediator Release from RBL-2H3 Cells
This protocol describes the methodology used to assess the inhibitory effect of this compound on the release of histamine and leukotrienes from sensitized mast cells.
1. Cell Culture and Sensitization:
- Rat Basophilic Leukemia (RBL-2H3) cells are maintained in appropriate cell culture conditions.
- For sensitization, RBL-2H3 cells are passively sensitized by incubation with monoclonal anti-trinitrophenol (TNP) mouse IgE at a concentration of 0.5 µg/mL. This allows the IgE antibodies to bind to the high-affinity FcεRI receptors on the surface of the mast cells.
2. Compound Incubation:
- Following sensitization, the cells are washed to remove unbound IgE.
- The sensitized cells are then pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
3. Cell Challenge and Mediator Release:
- The cells are challenged with a sub-optimal concentration of TNP-ovalbumin conjugate (5 ng/mL) to cross-link the IgE-FcεRI complexes, triggering degranulation.
- The supernatant is collected after a defined incubation period.
4. Quantification of Mediators:
- Histamine Release: The concentration of histamine in the supernatant is determined using a sensitive quantification method, such as an automated fluorometric assay.
- Leukotriene Release: The amount of peptidoleukotrienes released into the supernatant is measured, typically by radioimmunoassay (RIA).
5. Data Analysis:
- The percentage of inhibition of mediator release by this compound is calculated relative to the vehicle-treated control.
- The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Soluble Phospholipase A2 (PLA2) Inhibition Assay
This protocol outlines the method for evaluating the inhibitory activity of this compound on soluble PLA2.
1. Enzyme Source:
- Soluble phospholipase A2 is obtained from the synovial fluid of patients with rheumatoid arthritis.
2. Assay Procedure:
- A fluorometric assay is commonly employed for measuring PLA2 activity.
- The assay utilizes a fluorescently labeled phospholipid substrate.
- The enzyme reaction is initiated in the presence of varying concentrations of this compound or a vehicle control.
- The PLA2 enzyme cleaves the substrate, releasing a fluorescent fatty acid analog.
- The increase in fluorescence intensity over time is measured using a fluorometer.
3. Data Analysis:
- The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot.
- The percentage of inhibition of PLA2 activity by this compound is calculated.
- The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action in Mast Cells
The following diagram illustrates the proposed signaling pathway for IgE-mediated mast cell degranulation and the putative points of inhibition by this compound.
Figure 1. Proposed IgE-mediated signaling pathway and inhibition by this compound.
Experimental Workflow for Mediator Release Assay
The following diagram outlines the general workflow for the IgE-dependent mediator release assay.
Figure 2. Workflow for the IgE-dependent mediator release assay.
Discussion and Future Directions
The early-stage research on this compound reveals a dual mechanism of action, positioning it as both a PAF antagonist and a direct inhibitor of IgE-mediated mast cell degranulation. The latter activity, mediated through the inhibition of PLA2 and potentially PLC, is independent of its PAF receptor antagonism. This dual activity suggests potential therapeutic applications in allergic and inflammatory conditions where both PAF and mast cell degranulation play a role.
However, a significant amount of research is required to fully characterize the therapeutic potential of this compound. Key areas for future investigation include:
-
PAF Receptor Binding Affinity: Quantitative determination of the binding affinity (Ki or Kd) of this compound to the PAF receptor is essential to fully characterize its activity as a PAF antagonist.
-
In Vivo Efficacy and Pharmacokinetics: To date, there is no publicly available information on the in vivo activity of this compound. Studies in relevant animal models of allergy and inflammation are necessary to evaluate its efficacy, pharmacokinetics, and safety profile.
-
Selectivity Profiling: A comprehensive selectivity profile against a panel of other enzymes and receptors is needed to understand any potential off-target effects.
References
In Vitro Profile of Ro 19-1400: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-1400 is a synthetic compound identified as a platelet-activating factor (PAF) antagonist.[1] In addition to its PAF receptor-related activities, in vitro studies have revealed its capacity to directly inhibit immunoglobulin E (IgE)-dependent mediator release from mast cells.[1][2] This technical guide provides a comprehensive overview of the available in vitro data for this compound and its closely related analog, Ro 19-3704, to support further research and development. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.
Core Quantitative Data
The following tables summarize the key quantitative data from in vitro studies of this compound and the related compound Ro 19-3704.
| Compound | Assay | Cell Type / System | IC50 (µM) | Reference |
| This compound | IgE-Dependent Histamine Release | Rat Basophilic Leukemia (RBL-2H3) Cells | 3.6 | Nicholson et al., 1991[2] |
| Ro 19-3704 | IgE-Dependent Histamine Release | Rat Basophilic Leukemia (RBL-2H3) Cells | 3.0 | Nicholson et al., 1991[2] |
| This compound | IgE-Dependent Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) Cells | 5.0 | Nicholson et al., 1991 |
| Ro 19-3704 | IgE-Dependent Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) Cells | 5.0 | Nicholson et al., 1991 |
| Ro 19-3704 | PAF-Induced Platelet Aggregation | Rabbit Platelets in Platelet-Rich Plasma | 0.070 | Hadvary & Baumgartner, 1989 |
Table 1: Inhibition of Mediator Release and Platelet Aggregation
| Compound | Enzyme / Pathway | Source | IC50 (µM) | Reference |
| This compound | Soluble Phospholipase A2 (PLA2) | Synovial Fluid (Rheumatoid Arthritis Patients) | 8.4 | Nicholson et al., 1991 |
| Ro 19-3704 | Soluble Phospholipase A2 (PLA2) | Synovial Fluid (Rheumatoid Arthritis Patients) | 6.5 | Nicholson et al., 1991 |
| Ro 19-3704 | IgE-Dependent Inositol Phosphate Formation | Rat Basophilic Leukemia (RBL-2H3) Cells | 7.0 | Nicholson et al., 1991 |
Table 2: Enzyme and Signaling Pathway Inhibition
| Compound | Receptor Binding Assay | Radioligand | Inhibition Constant (Ki) (µM) | Reference |
| Ro 19-3704 | α2-Adrenoceptor Binding | [3H]-Yohimbine | 7 ± 3 | de Castellarnau et al., 1989 |
Table 3: Receptor Binding Affinity
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the in vitro experiments described.
Caption: IgE-Mediated Release Pathway Inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols for Ro 19-1400 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-1400 is a potent antagonist of the platelet-activating factor (PAF) receptor.[1] Beyond its effects on PAF-mediated signaling, this compound has been demonstrated to directly inhibit the immunoglobulin E (IgE)-dependent release of inflammatory mediators from mast cells and basophils.[2] This activity appears to be independent of its PAF receptor antagonism and is likely attributable to the inhibition of key enzymes in the signaling cascade, such as phospholipase A2 (PLA2) and/or phospholipase C (PLC). These properties make this compound a valuable tool for studying allergic and inflammatory responses in a cell culture setting.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, with a focus on the rat basophilic leukemia (RBL-2H3) cell line, a widely used model for studying mast cell degranulation.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Cell Line | Assay | Inhibitory Concentration (IC50) | Reference |
| Rat Basophilic Leukemia (RBL-2H3) | IgE-dependent histamine release | 3.6 µM | [2] |
| Rat Basophilic Leukemia (RBL-2H3) | IgE-dependent leukotriene release | 5.0 µM | [2] |
| Soluble Phospholipase A2 (from synovial fluid) | Enzymatic Activity | 8.4 µM | [2] |
| IgE-dependent inositol phosphate formation (RBL-2H3) | Phospholipase C Activity | 7.0 µM |
Signaling Pathways
The following diagrams illustrate the key signaling pathways relevant to the action of this compound.
Experimental Protocols
The following are detailed protocols for the use of this compound in RBL-2H3 cell culture.
RBL-2H3 Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining a healthy culture of RBL-2H3 cells.
Materials:
-
RBL-2H3 cell line
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Thawing Cells:
-
Rapidly thaw the cryovial of RBL-2H3 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Maintenance and Passaging:
-
Monitor cell growth daily. Cells should be passaged when they reach 80-90% confluency.
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Continue to incubate at 37°C and 5% CO₂.
-
Inhibition of IgE-Mediated Degranulation Assay
This protocol describes how to assess the inhibitory effect of this compound on the release of histamine and other mediators from RBL-2H3 cells.
Materials:
-
RBL-2H3 cells cultured as described above
-
24-well tissue culture plates
-
Monoclonal anti-dinitrophenyl (DNP) IgE
-
DNP-human serum albumin (HSA) or DNP-bovine serum albumin (BSA)
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
PIPES buffer (or other suitable buffer)
-
Histamine or β-hexosaminidase assay kit
Protocol:
-
Cell Seeding:
-
Harvest RBL-2H3 cells and seed them into a 24-well plate at a density of 2 x 10⁵ cells/well in 0.4 mL of complete growth medium.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Sensitization:
-
The following day, add anti-DNP IgE to each well to a final concentration of 0.2 µg/mL.
-
Incubate overnight at 37°C and 5% CO₂ to allow the IgE to bind to the FcεRI receptors on the cell surface.
-
-
This compound Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in DMSO. Note: The solubility of this compound should be confirmed. It is recommended to prepare a high-concentration stock to minimize the final DMSO concentration in the cell culture, which should ideally be below 0.1%.
-
On the day of the experiment, wash the sensitized cells twice with pre-warmed PIPES buffer.
-
Prepare serial dilutions of this compound in PIPES buffer to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10, 30 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add the this compound dilutions or vehicle control to the respective wells and pre-incubate for 10-60 minutes at 37°C.
-
-
Stimulation:
-
Prepare a solution of DNP-HSA or DNP-BSA in PIPES buffer.
-
Add the DNP-antigen to each well to a final concentration of 1 µg/mL to stimulate degranulation.
-
Incubate for 15-30 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
After the incubation period, carefully collect the supernatant from each well.
-
Analyze the supernatant for histamine or leukotriene content using a commercially available ELISA kit, following the manufacturer's instructions.
-
Alternatively, β-hexosaminidase release can be measured as a surrogate for histamine release using a colorimetric or fluorometric assay.
-
General Protocol for Phospholipase A2 (PLA2) Inhibition Assay
This is a general protocol that can be adapted to test the inhibitory effect of this compound on PLA2 activity.
Materials:
-
Purified PLA2 enzyme
-
Phospholipid substrate (e.g., radiolabeled or fluorescently labeled phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
This compound
-
Appropriate detection system (e.g., scintillation counter or fluorescence plate reader)
Protocol:
-
Reaction Setup:
-
In a microplate or reaction tube, add the assay buffer.
-
Add the desired concentrations of this compound (and a vehicle control).
-
Add the purified PLA2 enzyme and incubate for a short period to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the phospholipid substrate to initiate the enzymatic reaction.
-
-
Incubation and Detection:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Measure the product formation using the appropriate detection method. For radiolabeled substrates, this may involve separating the released fatty acid from the substrate and quantifying radioactivity. For fluorescent substrates, measure the change in fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
General Protocol for Phospholipase C (PLC) Inhibition Assay
This is a general protocol that can be adapted to assess the inhibitory effect of this compound on PLC activity.
Materials:
-
Purified PLC enzyme or cell lysate containing PLC
-
Phospholipid substrate (e.g., phosphatidylinositol 4,5-bisphosphate, PIP₂)
-
Assay buffer
-
This compound
-
Detection system for inositol phosphates (e.g., radiolabeling with [³H]inositol and subsequent chromatography, or a competitive binding assay)
Protocol:
-
Cell Labeling (for cell-based assay):
-
If using whole cells, label them with [³H]inositol overnight.
-
-
Inhibition and Stimulation:
-
Pre-incubate the cells or purified enzyme with various concentrations of this compound.
-
Stimulate PLC activity (e.g., by adding an agonist to the cells or Ca²⁺ to the purified enzyme).
-
-
Extraction of Inositol Phosphates:
-
Stop the reaction (e.g., with trichloroacetic acid).
-
Extract the water-soluble inositol phosphates.
-
-
Quantification:
-
Separate and quantify the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography and liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of inositol phosphate formation at each this compound concentration and determine the IC50 value.
-
Conclusion
This compound is a versatile pharmacological tool for investigating the signaling pathways involved in allergic and inflammatory responses. Its ability to inhibit IgE-mediated degranulation in RBL-2H3 cells, likely through the inhibition of phospholipases, provides a valuable mechanism for dissecting these complex cellular processes. The protocols provided here offer a framework for utilizing this compound in cell culture-based assays to further elucidate its mechanism of action and its potential as a modulator of inflammatory responses.
References
- 1. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 19-1400 in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-1400 is a potent dual-action antagonist of both Platelet-Activating Factor (PAF) and Immunoglobulin E (IgE)-dependent mediator release.[1][2] PAF is a key phospholipid mediator implicated in the pathogenesis of asthma, contributing to bronchoconstriction, airway hyperresponsiveness, and inflammation. The inhibition of IgE-mediated responses further suggests its potential in allergic asthma, a phenotype affecting a majority of asthma patients. These application notes provide detailed protocols for the use of this compound in preclinical animal models of asthma, primarily focusing on the guinea pig, a well-established model for asthma research that closely mimics human asthmatic responses.
Mechanism of Action
This compound is structurally related to PAF and acts as a competitive antagonist at the PAF receptor. Additionally, it directly inhibits the release of inflammatory mediators, such as histamine and leukotrienes, following IgE receptor cross-linking on mast cells.[2] This dual mechanism, potentially mediated through the inhibition of phospholipase A2 and/or phospholipase C, makes this compound a compound of interest for targeting both the immediate and late-phase allergic responses in asthma.[2]
Signaling Pathway of this compound in Asthma
Caption: Signaling pathways in allergic asthma and points of intervention for this compound.
Data Presentation
Table 1: Effect of this compound on Mediator Release from Isolated Lungs of Sensitized Guinea Pigs
| Treatment Group | Concentration (µM) | Inhibition of Histamine Release (%) | Inhibition of Leukotriene C4-like Material Release (%) |
| This compound | 10 | Moderate Inhibition | Marked Inhibition |
| Ro 19-3704 (analogue) | 10 | Moderate Inhibition | Marked Inhibition |
Data synthesized from Pretolani et al., 1989.[2] "Moderate" and "Marked" are qualitative descriptions from the study.
Table 2: Effect of this compound on PAF-Induced Bronchoconstriction in Isolated Lungs of Sensitized Guinea Pigs
| Treatment Group | Concentration | Effect on Bronchoconstriction |
| This compound | Not specified | Inhibition |
| Ro 19-3704 (analogue) | Not specified | Inhibition |
Data synthesized from Pretolani et al., 1989.
Experimental Protocols
Protocol 1: Ex Vivo Assessment of this compound on Allergic Responses in Isolated Guinea Pig Lungs
This protocol is based on the methodology described by Pretolani et al. (1989) and is suitable for investigating the direct effects of this compound on mediator release and bronchoconstriction in response to an allergen challenge in sensitized lung tissue.
1. Animal Sensitization:
-
Actively sensitize male Dunkin-Hartley guinea pigs (300-400 g) by intraperitoneal injection of ovalbumin (100 µg/kg) with aluminum hydroxide as an adjuvant.
-
A booster injection is recommended after 14 days.
-
Use the animals for ex vivo experiments 21-28 days after the initial sensitization.
2. Isolated Lung Preparation:
-
Anesthetize the sensitized guinea pig and exsanguinate.
-
Cannulate the trachea and pulmonary artery.
-
Perfuse the lungs with Krebs-Henseleit buffer to remove blood.
-
Excise the lungs and suspend them in a temperature-controlled chamber for perfusion and ventilation.
3. Experimental Procedure:
-
Perfuse the lungs with Krebs-Henseleit buffer at a constant flow rate.
-
Administer this compound into the pulmonary artery at the desired concentration (e.g., 10 µM) for a pre-incubation period.
-
Induce an allergic response by injecting ovalbumin into the pulmonary artery.
-
Monitor bronchoconstriction by measuring changes in pulmonary inflation pressure.
-
Collect the lung effluent for analysis of histamine and leukotrienes.
4. Outcome Measures:
-
Bronchoconstriction: Quantify the increase in pulmonary inflation pressure.
-
Mediator Release: Measure the concentration of histamine and leukotrienes (e.g., LTC4) in the lung effluent using appropriate assays (e.g., ELISA, HPLC).
Protocol 2: Proposed In Vivo Model for Evaluating this compound in Allergic Asthma in Guinea Pigs
This proposed protocol is a composite based on standard ovalbumin-induced asthma models in guinea pigs and studies on other PAF antagonists. It is designed to assess the in vivo efficacy of this compound on airway hyperresponsiveness and inflammation.
1. Animal Sensitization and Challenge:
-
Sensitize male Dunkin-Hartley guinea pigs as described in Protocol 1.
-
On day 21, place the sensitized animals in a whole-body plethysmography chamber to measure baseline airway function.
-
Challenge the animals with an aerosolized solution of ovalbumin (e.g., 0.1-1% in saline) for a defined period (e.g., 5-10 minutes).
-
Monitor for early and late asthmatic responses.
2. This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or aerosol) at a predetermined time before the ovalbumin challenge. The optimal dose and timing should be determined in pilot studies.
3. Measurement of Airway Hyperresponsiveness (AHR):
-
24 hours after the ovalbumin challenge, assess AHR by exposing the animals to increasing concentrations of a bronchoconstrictor agent (e.g., histamine or methacholine) via aerosol.
-
Measure changes in airway resistance and compliance using whole-body plethysmography.
4. Bronchoalveolar Lavage (BAL) and Lung Histology:
-
After the AHR measurement, euthanize the animals.
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Process the lungs for histological analysis (e.g., H&E staining for general inflammation and PAS staining for mucus production).
5. Outcome Measures:
-
Airway Hyperresponsiveness: Determine the provocative concentration of the bronchoconstrictor that causes a certain increase in airway resistance (PC200).
-
BAL Fluid Analysis: Perform total and differential cell counts to quantify eosinophils, neutrophils, and other inflammatory cells.
-
Histopathology: Score the lung sections for the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.
Experimental Workflow for In Vivo Protocol
Caption: A generalized workflow for the in vivo evaluation of this compound in a guinea pig model of allergic asthma.
Concluding Remarks
This compound presents a compelling profile for the treatment of asthma due to its dual antagonism of PAF and IgE-mediated pathways. The provided protocols offer a framework for the preclinical evaluation of this compound. The ex vivo model allows for a detailed mechanistic investigation of its effects on airway smooth muscle and inflammatory cells, while the proposed in vivo model provides a platform to assess its therapeutic potential in a more complex physiological setting. Researchers should optimize dosages and treatment schedules based on the specific objectives of their studies. Further investigation into the in vivo effects of this compound on eosinophil infiltration is warranted to fully characterize its anti-inflammatory properties in animal models of asthma.
References
- 1. Inhibition of PAF-induced eosinophil accumulation in pulmonary airways of guinea pigs by anti-asthma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eosinophil recruitment into guinea pig lungs after PAF-acether and allergen administration. Modulation by prostacyclin, platelet depletion, and selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 19-1400 solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-1400 is a potent pharmacological agent with a dual mechanism of action. It functions as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor and directly inhibits the Immunoglobulin E (IgE)-dependent release of inflammatory mediators from mast cells.[1] These properties make this compound a valuable tool for research in inflammation, allergy, and related therapeutic areas. This document provides detailed application notes and protocols for the preparation and use of this compound solutions, along with information on its stability and the signaling pathways it modulates.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C31H56N2O8S | [1] |
| Molecular Weight | 616.85 g/mol | [1] |
| Solubility | 10 mM in DMSO | [2] |
| Target(s) | Platelet-Activating Factor Receptor (PAFR) | [2] |
| Biological Activity | Inhibits IgE-dependent histamine and leukotriene release. Competitively inhibits phospholipase A2. |
Solution Preparation and Storage
1. Stock Solution Preparation (10 mM in DMSO):
A stock solution of this compound can be prepared at a concentration of 10 mM in dimethyl sulfoxide (DMSO).
Protocol:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / 616.85 g/mol ) / 0.010 mol/L
-
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution until the powder is completely dissolved.
2. Aqueous Solution Preparation:
For most biological experiments, the DMSO stock solution should be further diluted in an appropriate aqueous buffer. It is crucial to avoid precipitation of the compound.
Protocol:
-
Determine the final desired concentration of this compound in your experimental buffer (e.g., cell culture medium, assay buffer).
-
Perform a serial dilution of the 10 mM DMSO stock solution into the aqueous buffer.
-
Ensure that the final concentration of DMSO in the aqueous solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in biological assays.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider preparing a more dilute stock solution or using a different solvent system if compatible with the assay.
Stability and Storage
| Condition | Recommendation |
| Solid Form | Store at -20°C for long-term storage. |
| DMSO Stock Solution | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | Prepare fresh for each experiment and use immediately. Avoid storing aqueous solutions. |
Handling Precautions:
-
This compound should be handled in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Experimental Protocols
1. Inhibition of IgE-Mediated Histamine Release from Mast Cells:
This protocol is adapted from general procedures for studying mast cell degranulation.
Workflow:
Caption: Workflow for histamine release assay.
Protocol:
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) under standard conditions.
-
Sensitization: Sensitize the mast cells by incubating them with an appropriate concentration of anti-DNP IgE overnight.
-
Pre-treatment: Wash the sensitized cells and pre-incubate them with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes).
-
Antigen Challenge: Induce degranulation by challenging the cells with DNP-BSA.
-
Supernatant Collection: After a short incubation period (e.g., 30 minutes), pellet the cells by centrifugation and collect the supernatant.
-
Histamine Quantification: Measure the concentration of histamine in the supernatant using a commercially available ELISA kit.
2. Phospholipase A2 (PLA2) Inhibition Assay:
This protocol is a general guide for an enzymatic assay to measure PLA2 inhibition.
Workflow:
Caption: Workflow for PLA2 inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of purified PLA2 enzyme, a fluorescent phospholipid substrate, and a reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer.
-
Reaction Setup: In a microplate, combine the PLA2 enzyme, reaction buffer, and either this compound or vehicle control.
-
Initiate Reaction: Start the enzymatic reaction by adding the fluorescent phospholipid substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The cleavage of the fluorescent substrate by PLA2 results in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathways
1. Platelet-Activating Factor (PAF) Receptor Signaling:
This compound acts as a competitive antagonist at the PAF receptor, a G-protein coupled receptor (GPCR). Binding of PAF to its receptor typically initiates a signaling cascade involving Gq and Gi proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to various cellular responses, including platelet aggregation and inflammation. This compound blocks the initial binding of PAF, thereby inhibiting these downstream events.
Caption: PAF Receptor Signaling Pathway Inhibition.
2. IgE-Mediated Mast Cell Degranulation:
The cross-linking of IgE bound to its high-affinity receptor (FcεRI) on the surface of mast cells by an allergen triggers a signaling cascade that leads to the release of pre-formed mediators (e.g., histamine) from granules and the de novo synthesis of other inflammatory mediators. This process involves the activation of protein tyrosine kinases (e.g., Lyn, Syk), leading to the activation of PLCγ, which in turn generates IP3 and DAG. The subsequent increase in intracellular calcium is a critical step for the fusion of granules with the plasma membrane and the release of their contents. This compound directly inhibits this mediator release, although the precise molecular target in this pathway is not fully elucidated.
References
Application of Ro 19-1400 in Allergy Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-1400 is a potent pharmacological agent with significant potential in the field of allergy research. Structurally classified as a platelet-activating factor (PAF) antagonist, its primary anti-allergic effects are now understood to be largely independent of PAF receptor blockade. Instead, this compound exerts its influence by directly inhibiting key enzymes in the allergic inflammatory cascade, namely phospholipase A2 (PLA2) and phospholipase C (PLC). This unique mechanism of action makes it a valuable tool for investigating the signaling pathways that lead to the release of histamine, leukotrienes, and other pro-inflammatory mediators from mast cells and basophils. These application notes provide a comprehensive overview of the use of this compound in allergy research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
Upon allergen cross-linking of immunoglobulin E (IgE) bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils, a complex signaling cascade is initiated. This cascade leads to the activation of multiple downstream effector molecules, including PLA2 and PLC.
-
Phospholipase A2 (PLA2): This enzyme is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor for the synthesis of pro-inflammatory leukotrienes and prostaglandins.
-
Phospholipase C (PLC): Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical step for mast cell degranulation and histamine release.
This compound has been shown to be a potent inhibitor of soluble PLA2 and is also suggested to inhibit PLC.[1] By targeting these crucial upstream enzymes, this compound effectively blocks the downstream production and release of key allergic mediators.[1]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in inhibiting various aspects of the allergic response.
| Parameter | Cell Type | IC50 (µM) | Reference |
| Histamine Release | RBL-2H3 Cells | 3.6 | [1] |
| Leukotriene Release | RBL-2H3 Cells | 5.0 | [1] |
| Phospholipase A2 Activity | Synovial Fluid | 8.4 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
Experimental Protocols
In Vitro Inhibition of Histamine Release from RBL-2H3 Cells
This protocol describes how to assess the inhibitory effect of this compound on IgE-mediated histamine release from rat basophilic leukemia (RBL-2H3) cells.
Materials:
-
RBL-2H3 cells
-
Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics
-
Mouse monoclonal anti-dinitrophenyl (DNP) IgE
-
DNP-human serum albumin (HSA)
-
This compound
-
Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.0 mM MgCl2, 1.8 mM CaCl2, 0.4 mM NaH2PO4, 5.6 mM glucose, 10 mM HEPES, pH 7.4)
-
Histamine ELISA kit
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in MEM with 20% FBS.
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 24 hours at 37°C.
-
-
Compound Treatment:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in Tyrode's buffer for 30 minutes at 37°C.
-
-
Allergen Challenge:
-
Trigger histamine release by adding DNP-HSA (100 ng/mL) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Histamine Quantification:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Collect the supernatant and measure the histamine concentration using a histamine ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.
-
In Vitro Inhibition of Phospholipase A2 Activity
This protocol provides a method to determine the inhibitory effect of this compound on soluble phospholipase A2 (sPLA2) activity.
Materials:
-
Purified soluble phospholipase A2 (e.g., from bee venom or synovial fluid)
-
Phosphatidylcholine substrate
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl2, pH 8.0)
-
This compound
-
Colorimetric or fluorometric PLA2 assay kit
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the sPLA2 enzyme solution and the phosphatidylcholine substrate solution according to the assay kit manufacturer's instructions.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the sPLA2 enzyme solution to each well.
-
Add the different concentrations of this compound (or vehicle control) to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the phosphatidylcholine substrate to each well.
-
-
Measurement:
-
Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of sPLA2 activity inhibition compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage inhibition against the log concentration of this compound.
-
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
This protocol describes a method to evaluate the in vivo anti-allergic activity of this compound using a rat passive cutaneous anaphylaxis (PCA) model.
Materials:
-
Male Wistar rats (200-250 g)
-
Rat anti-DNP IgE
-
DNP-human serum albumin (HSA)
-
Evans blue dye
-
This compound
-
Saline solution
Procedure:
-
Sensitization:
-
Anesthetize the rats and shave their dorsal skin.
-
Intradermally inject 50 µL of anti-DNP IgE (e.g., 50 ng) into two separate sites on the back of each rat. A third site should be injected with saline as a control.
-
-
Compound Administration:
-
After 24 hours, administer this compound (e.g., 1-30 mg/kg) or vehicle control to the rats via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
-
Antigen Challenge and Visualization:
-
One hour after compound administration, intravenously inject a solution of DNP-HSA (e.g., 1 mg/kg) mixed with 1% Evans blue dye in saline.
-
-
Evaluation of Anaphylactic Reaction:
-
After 30 minutes, euthanize the rats and dissect the skin at the injection sites.
-
Measure the diameter of the blue spot at each injection site.
-
To quantify the dye extravasation, the skin samples can be incubated in formamide to extract the Evans blue dye, and the absorbance can be measured at 620 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the PCA reaction for each dose of this compound compared to the vehicle control group.
-
Visualizations
Caption: IgE Receptor Signaling and this compound Inhibition.
Caption: In Vitro Histamine Release Assay Workflow.
References
Application Notes and Protocols: Ro 19-1400 as a Tool Compound for PAF Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-1400 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, making it a valuable tool for investigating the physiological and pathological roles of PAF signaling.[1][2][3] As a structural analog of PAF, it competitively inhibits the binding of PAF to its G-protein coupled receptor (PAF-R), thereby blocking the downstream signaling cascades that lead to a wide range of biological responses, including platelet aggregation, inflammation, and bronchoconstriction.[4][5] Furthermore, this compound has been shown to directly inhibit immunoglobulin E (IgE)-dependent mediator release, suggesting a broader utility in studying allergic and inflammatory responses. Some evidence also points towards a potential mechanism involving the inhibition of phospholipase A2 and/or phospholipase C, which may be independent of its PAF receptor antagonism.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in key in vitro and in vivo experimental models of PAF signaling.
Quantitative Data
The following table summarizes the available quantitative data for this compound, providing key parameters for its use in experimental settings.
| Parameter | Value | Assay System | Reference |
| IC50 (Histamine Release) | 3.6 µM | IgE-dependent release from rat basophilic leukemia (RBL 2H3) cells | |
| IC50 (Leukotriene Release) | 5.0 µM | IgE-dependent release from rat basophilic leukemia (RBL 2H3) cells | |
| IC50 (Phospholipase A2) | 8.4 µM | Soluble phospholipase A2 activity in synovial fluid from rheumatoid arthritis patients |
Signaling Pathways
PAF Receptor Signaling
Platelet-Activating Factor (PAF) initiates a signaling cascade by binding to its specific G-protein coupled receptor (PAF-R) on the cell surface. This interaction can activate multiple downstream pathways, primarily through Gq and Gi proteins, leading to a variety of cellular responses.
Caption: PAF signaling pathway initiated by PAF binding to its receptor (PAF-R).
Experimental Protocols
Preparation of this compound Stock Solution
For most in vitro assays, this compound can be dissolved in an organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). Subsequent dilutions to the final working concentrations should be made in the appropriate assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is minimal (typically <0.1%) to avoid solvent-induced artifacts. For in vivo studies, the vehicle for administration should be carefully selected and tested for any intrinsic effects.
In Vitro Assay: PAF-Induced Platelet Aggregation
This protocol describes how to assess the inhibitory effect of this compound on PAF-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Human whole blood collected in sodium citrate.
-
Platelet-Activating Factor (PAF).
-
This compound.
-
Phosphate-Buffered Saline (PBS).
-
Platelet aggregometer.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Place a cuvette with PRP in the aggregometer and establish a baseline reading.
-
Add this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF (typically in the nanomolar range, to be determined by a prior dose-response curve).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of this compound to the vehicle control.
-
Determine the IC50 value of this compound by testing a range of concentrations.
-
Caption: Experimental workflow for a PAF-induced platelet aggregation assay.
In Vitro Assay: IgE-Dependent Histamine Release
This protocol outlines a method to evaluate the effect of this compound on IgE-dependent histamine release from basophils.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells or isolated human basophils.
-
Anti-DNP IgE.
-
DNP-HSA (Dinitrophenyl-human serum albumin).
-
This compound.
-
Tyrode's buffer.
-
Histamine ELISA kit or fluorometric assay.
Protocol:
-
Cell Sensitization:
-
Culture RBL-2H3 cells to confluency.
-
Sensitize the cells by incubating with anti-DNP IgE overnight.
-
-
Histamine Release Assay:
-
Wash the sensitized cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Induce histamine release by challenging the cells with DNP-HSA for 30-60 minutes at 37°C.
-
Stop the reaction by placing the cells on ice.
-
Centrifuge the samples and collect the supernatant.
-
-
Histamine Quantification:
-
Measure the histamine concentration in the supernatant using a commercial ELISA kit or a fluorometric assay.
-
Determine the total histamine content by lysing an aliquot of cells.
-
-
Data Analysis:
-
Calculate the percentage of histamine release relative to the total cellular histamine.
-
Determine the inhibitory effect of this compound and calculate its IC50 value.
-
In Vivo Model: PAF-Induced Bronchoconstriction in Guinea Pigs
This protocol provides a framework for assessing the in vivo efficacy of this compound in a model of PAF-induced bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Anesthetic (e.g., pentobarbital).
-
Tracheal cannula and ventilator.
-
Intravenous catheter.
-
Platelet-Activating Factor (PAF).
-
This compound.
-
Saline.
Protocol:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Perform a tracheotomy and connect the animal to a ventilator to maintain respiration.
-
Insert an intravenous catheter for drug administration.
-
-
Drug Administration and Challenge:
-
Administer this compound (or vehicle) intravenously at a predetermined dose and time before the PAF challenge.
-
Administer a bolus intravenous injection of PAF to induce bronchoconstriction.
-
-
Measurement of Bronchoconstriction:
-
Monitor changes in pulmonary inflation pressure or another appropriate measure of airway resistance.
-
-
Data Analysis:
-
Quantify the peak increase in bronchoconstriction following PAF administration.
-
Calculate the percentage of inhibition of the bronchoconstrictor response by this compound.
-
Conclusion
This compound is a versatile pharmacological tool for the investigation of PAF signaling and its role in various physiological and disease processes. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies. As with any experimental system, optimization of concentrations, incubation times, and other parameters may be necessary to achieve the desired results.
References
- 1. Assay: In vivo inhibition against PAF-induced bronchoconstriction in guinea pig at 1 mg/kg dose upon peroral administration after one-minute pre-trea... - ChEMBL [ebi.ac.uk]
- 2. Characterization of platelet-activating factor (PAF) receptor by specific binding of [3H]L-659,989, a PAF receptor antagonist, to rabbit platelet membranes: possible multiple conformational states of a single type of PAF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bronchoconstriction induced by platelet-activating factor in the guinea pig and its inhibition by CV-3988, a PAF antagonist: serial changes in findings of lung histology and bronchoalveolar lavage cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Antiplatelet Interactions on PAF and ADP Pathways of NSAIDs, Analgesic and Antihypertensive Drugs for Cardioprotection—In Vitro Assessment in Human Platelets [mdpi.com]
Application Notes and Protocols for Measuring Ro 19-1400 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to measuring the efficacy of Ro 19-1400, a potent antagonist of the Platelet-Activating Factor (PAF) receptor with additional inhibitory effects on IgE-dependent mediator release. This document outlines detailed protocols for key in vitro and in vivo assays to characterize the pharmacological activity of this compound and similar compounds. The provided methodologies are essential for researchers in pharmacology, immunology, and drug development focused on inflammatory and allergic diseases.
Introduction to this compound
This compound is a synthetic molecule recognized for its dual mechanism of action. Primarily, it functions as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in a wide array of inflammatory processes.[1] Additionally, this compound has been shown to directly inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells and basophils following IgE-mediated stimulation.[2] This dual activity makes this compound a compound of significant interest for the therapeutic intervention of allergic and inflammatory conditions like asthma, allergic rhinitis, and thrombosis.
Signaling Pathways
To effectively measure the efficacy of this compound, it is crucial to understand the signaling pathways it modulates.
Platelet-Activating Factor (PAF) Receptor Signaling
PAF binding to its receptor (PAFR) on the cell surface initiates a cascade of intracellular events. This process is primarily mediated through the activation of Gq and Gi proteins. Activation of phospholipase C (PLC) by the Gq protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.
Caption: PAF Receptor Signaling Pathway and the inhibitory action of this compound.
IgE-Mediated Mast Cell Activation
The cross-linking of IgE bound to its high-affinity receptor (FcεRI) on mast cells by an allergen triggers a signaling cascade that leads to degranulation and the release of pre-formed mediators like histamine, as well as the synthesis of newly formed mediators like leukotrienes and prostaglandins. This pathway involves the activation of tyrosine kinases (e.g., Lyn, Syk), leading to the activation of phospholipase C (PLC) and phospholipase A2 (PLA2).
Caption: IgE-Mediated Mast Cell Activation and points of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported efficacy data for this compound and related compounds.
Table 1: In Vitro Efficacy of this compound and Comparators
| Compound | Assay | Target/Cell Line | IC50 / Ki | Reference |
| This compound | Histamine Release (IgE-mediated) | RBL-2H3 cells | 3.6 µM | [3] |
| This compound | Leukotriene Release (IgE-mediated) | RBL-2H3 cells | 5.0 µM | [3] |
| This compound | Phospholipase A2 Inhibition | Synovial Fluid | 8.4 µM | [3] |
| Ro 19-3704 | Histamine Release (IgE-mediated) | RBL-2H3 cells | 3.0 µM | |
| Ro 19-3704 | Leukotriene Release (IgE-mediated) | RBL-2H3 cells | 5.0 µM | |
| Ro 19-3704 | Phospholipase A2 Inhibition | Synovial Fluid | 6.5 µM | |
| WEB 2086 | Histamine Release (IgE-mediated) | RBL-2H3 cells | >10 µM | |
| BN 52021 | Histamine Release (IgE-mediated) | RBL-2H3 cells | >10 µM |
Table 2: In Vivo Efficacy of PAF Antagonists
| Compound | Animal Model | Endpoint | Route of Administration | Effective Dose Range | Reference |
| Ro 19-3704 | Guinea Pig | PAF-induced bronchoconstriction | Intravenous | Not Specified | |
| Ro 19-3704 | Guinea Pig | Antigen-induced bronchoconstriction | Intravenous | Not Specified |
Experimental Protocols
In Vitro Assays
Caption: General workflow for in vitro efficacy testing of this compound.
This protocol is designed to determine the binding affinity (Ki) of this compound for the PAF receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparation from cells expressing PAF receptor (e.g., rabbit platelets, human neutrophils, or a recombinant cell line).
-
[³H]-PAF (radioligand).
-
This compound and other unlabeled competitor compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.25% BSA).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A serial dilution of this compound or other unlabeled competitor.
-
A fixed concentration of [³H]-PAF (typically at or below its Kd).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-PAF (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the ability of this compound to inhibit IgE-mediated histamine release from mast cells, typically using the RBL-2H3 cell line.
Materials:
-
RBL-2H3 cells.
-
Anti-DNP IgE antibody.
-
DNP-HSA (antigen).
-
This compound and control compounds.
-
Tyrode's buffer.
-
Histamine ELISA kit or fluorometric assay reagents.
Protocol:
-
Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 24-well plate and incubate overnight. Sensitize the cells by incubating with anti-DNP IgE for 2-4 hours.
-
Compound Treatment: Wash the cells to remove unbound IgE and pre-incubate with various concentrations of this compound or control compounds for 1 hour.
-
Antigen Challenge: Stimulate the cells by adding DNP-HSA and incubate for 30-60 minutes.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatant using a commercial ELISA kit or a fluorometric assay.
-
Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of this compound and determine the IC50 value.
This protocol assesses the effect of this compound on the release of newly synthesized leukotrienes from activated mast cells.
Materials:
-
RBL-2H3 cells or primary mast cells.
-
Anti-DNP IgE and DNP-HSA.
-
This compound.
-
Leukotriene (e.g., LTC4) ELISA kit.
Protocol:
-
Follow steps 1-3 of the Histamine Release Assay protocol.
-
Sample Collection: Collect the supernatant after centrifugation.
-
Leukotriene Quantification: Measure the concentration of the specific leukotriene (e.g., LTC4) in the supernatant using a commercial ELISA kit.
-
Data Analysis: Determine the IC50 value for the inhibition of leukotriene release by this compound.
This assay determines the direct inhibitory effect of this compound on PLA2 activity.
Materials:
-
Source of PLA2 (e.g., purified enzyme, synovial fluid).
-
Fluorescent or radioactive PLA2 substrate.
-
This compound.
-
Assay buffer.
-
Fluorometer or scintillation counter.
Protocol:
-
Assay Setup: In a microplate, add the assay buffer, PLA2 enzyme, and various concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding the PLA2 substrate.
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measurement: Measure the fluorescence or radioactivity at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of PLA2 inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Models
Caption: General workflow for in vivo efficacy testing of this compound.
This model assesses the ability of this compound to inhibit airway obstruction.
Materials:
-
Guinea pigs (sensitized with ovalbumin for allergen challenge).
-
This compound.
-
PAF or ovalbumin for challenge.
-
Whole-body plethysmograph to measure airway resistance.
Protocol:
-
Animal Preparation: Anesthetize guinea pigs and place them in a whole-body plethysmograph.
-
Compound Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or aerosol).
-
Challenge: After a suitable pre-treatment time, challenge the animals with an intravenous injection or aerosol of PAF or ovalbumin.
-
Measurement: Continuously monitor changes in airway resistance and lung compliance.
-
Data Analysis: Determine the dose-dependent inhibition of bronchoconstriction by this compound.
This model evaluates the effect of this compound on the exaggerated bronchoconstrictor response characteristic of asthma.
Materials:
-
Mice (e.g., BALB/c) sensitized and challenged with an allergen like ovalbumin.
-
This compound.
-
Methacholine.
-
System for measuring pulmonary function (e.g., forced oscillation technique or whole-body plethysmography).
Protocol:
-
Induction of Asthma Model: Sensitize mice with ovalbumin and subsequently challenge them with aerosolized ovalbumin to induce an asthmatic phenotype.
-
Compound Treatment: Administer this compound at various doses during the sensitization or challenge phase.
-
AHR Measurement: 24-48 hours after the final allergen challenge, assess AHR by exposing the mice to increasing concentrations of aerosolized methacholine and measuring the changes in airway resistance.
-
Data Analysis: Compare the dose-response curves to methacholine between the this compound-treated and control groups to determine the effect on AHR.
This protocol quantifies the effect of this compound on the recruitment of inflammatory cells to the airways.
Materials:
-
Mice from the asthma model (as in 4.2.2).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Hemocytometer or automated cell counter.
-
Cytology stains (e.g., Diff-Quik).
Protocol:
-
Treatment and Challenge: Follow the protocol for the murine asthma model (4.2.2).
-
BALF Collection: At a specified time after the final allergen challenge, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving a known volume of PBS into the lungs via a tracheal cannula.
-
Cell Counting: Determine the total number of cells in the BALF using a hemocytometer.
-
Differential Cell Counts: Prepare cytospin slides of the BALF, stain them, and perform a differential count of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Data Analysis: Compare the numbers of different inflammatory cells in the BALF of this compound-treated animals to the control group.
Conclusion
The protocols and application notes provided herein offer a robust framework for the comprehensive evaluation of this compound and other dual PAF receptor antagonists/mast cell stabilizers. By employing these standardized in vitro and in vivo assays, researchers can effectively characterize the potency, selectivity, and therapeutic potential of such compounds for the treatment of allergic and inflammatory diseases. The systematic application of these methods will facilitate the generation of reliable and comparable data, crucial for advancing novel drug candidates from preclinical research to clinical development.
References
Application Notes and Protocols for Studying Eosinophil Activation with Ro 19-1400
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in the pathogenesis of allergic diseases, such as asthma, and are involved in inflammatory responses to parasitic infections. Upon activation by stimuli like platelet-activating factor (PAF), complement component C5a, or various chemokines, eosinophils release a potent arsenal of inflammatory mediators, including toxic cationic granule proteins (e.g., eosinophil cationic protein (ECP), eosinophil-derived neurotoxin (EDN)), and reactive oxygen species (ROS). This activation process, involving degranulation, oxidative burst, and chemotaxis, contributes significantly to tissue damage at inflammatory sites.
Ro 19-1400 is a structural analog of PAF and is recognized as a PAF receptor (PAFR) antagonist. Emerging evidence suggests its mechanism of action may extend beyond simple receptor antagonism to include the inhibition of key signaling enzymes such as phospholipase A2 (PLA2) and phospholipase C (PLC). These enzymes are critical for the signal transduction cascades that lead to eosinophil activation. Therefore, this compound presents itself as a valuable pharmacological tool to dissect the signaling pathways governing eosinophil effector functions.
These application notes provide a summary of the known inhibitory activities of this compound and offer detailed protocols for its use in studying key aspects of eosinophil activation.
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various targets. This data is crucial for designing experiments to probe its effects on eosinophil functions.
| Target Cell/Enzyme | Response Inhibited | IC50 Value (µM) | Reference |
| Rat Basophilic Leukemia (RBL-2H3) Cells | IgE-dependent Histamine Release | 3.6 | [1] |
| Rat Basophilic Leukemia (RBL-2H3) Cells | IgE-dependent Leukotriene Release | 5.0 | [1] |
| Soluble Phospholipase A2 (from synovial fluid) | Enzyme Activity | 8.4 | [1] |
Hypothesized Mechanism of Action in Eosinophils
This compound is proposed to inhibit eosinophil activation through a multi-faceted mechanism. As a PAF antagonist, it can block the binding of PAF to its receptor on the eosinophil surface, thereby preventing the initiation of downstream signaling. Furthermore, its potential to inhibit PLA2 and PLC suggests it can interfere with the generation of secondary messengers that are crucial for degranulation, respiratory burst, and chemotaxis, even when these functions are triggered by other stimuli that converge on these enzymatic pathways.
Figure 1: Hypothesized signaling pathways affected by this compound in eosinophils.
Experimental Protocols
Protocol 1: Isolation of Human Eosinophils from Peripheral Blood
This protocol describes a standard method for isolating highly pure eosinophils from human peripheral blood, a prerequisite for in vitro activation assays.
Figure 2: Workflow for the isolation of human eosinophils from peripheral blood.
Materials:
-
Anticoagulated (e.g., ACD or EDTA) whole blood from healthy donors.
-
6% Dextran T-500 in 0.9% NaCl.
-
Percoll or other density gradient medium.
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free.
-
RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
ACK lysing buffer (or equivalent for RBC lysis).
-
Anti-CD16 microbeads.
-
Magnetic cell separation system.
Methodology:
-
Mix whole blood with 6% Dextran solution (4:1 ratio) and allow red blood cells (RBCs) to sediment at room temperature for 45-60 minutes.
-
Collect the upper leukocyte-rich plasma layer.
-
Layer the leukocyte-rich plasma onto a discontinuous Percoll gradient (e.g., 1.085/1.100 g/mL layers).
-
Centrifuge at 700 x g for 20 minutes at room temperature with the brake off.
-
Carefully collect the granulocyte layer (containing eosinophils and neutrophils) from the interface.
-
Wash the cells with Ca²⁺/Mg²⁺-free HBSS.
-
Lyse contaminating RBCs by incubating with ACK lysing buffer for 5-7 minutes on ice.
-
Wash the cells again and resuspend in MACS buffer (PBS with 0.5% BSA, 2 mM EDTA).
-
Perform negative selection to deplete neutrophils by incubating the cell suspension with anti-CD16 microbeads for 30 minutes at 4°C.
-
Pass the cells through a magnetic separation column. The flow-through fraction contains the purified eosinophils.
-
Assess purity and viability using a hemocytometer and Trypan blue staining or flow cytometry. Purity should be >95%.
-
Resuspend the purified eosinophils in the appropriate assay buffer (e.g., RPMI-1640 with 1% FBS).
Protocol 2: Eosinophil Degranulation Assay (EDN Release)
This assay quantifies the release of eosinophil-derived neurotoxin (EDN) as a marker of degranulation.
Figure 3: Experimental workflow for the eosinophil degranulation assay.
Materials:
-
Purified eosinophils.
-
Assay Buffer: RPMI-1640 with 10 mM HEPES.
-
This compound (stock solution in DMSO or ethanol).
-
Eosinophil agonist (e.g., Platelet-Activating Factor (PAF), C5a).
-
96-well microplate.
-
Human EDN ELISA kit.
-
0.5% Triton X-100 for total lysis control.
Methodology:
-
Adjust the concentration of purified eosinophils to 1 x 10⁶ cells/mL in Assay Buffer.
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound (e.g., 0.1 µM to 50 µM) in Assay Buffer. Add 25 µL of the this compound dilutions or vehicle (DMSO/ethanol at the same final concentration) to the appropriate wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Prepare agonist (e.g., PAF at a final concentration of 1 µM) in Assay Buffer. Add 25 µL of the agonist solution to the wells. For negative control wells, add 25 µL of Assay Buffer alone. For a total release control, add 25 µL of 0.5% Triton X-100.
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect 50 µL of the supernatant from each well.
-
Quantify the concentration of EDN in the supernatants using a commercial human EDN ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of EDN release for each condition relative to the total lysis control. Then, calculate the percent inhibition of agonist-induced degranulation by this compound.
Protocol 3: Eosinophil Respiratory Burst Assay (Superoxide Production)
This protocol measures the production of superoxide anions (O₂⁻), a key component of the eosinophil respiratory burst, using the cytochrome c reduction assay.
Figure 4: Workflow for the eosinophil respiratory burst (cytochrome c) assay.
Materials:
-
Purified eosinophils.
-
Assay Buffer: HBSS with Ca²⁺ and Mg²⁺.
-
This compound.
-
Eosinophil agonist (e.g., PAF or Phorbol 12-myristate 13-acetate (PMA)).
-
Cytochrome c from horse heart.
-
Superoxide dismutase (SOD).
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 550 nm.
Methodology:
-
Resuspend purified eosinophils to 2 x 10⁶ cells/mL in Assay Buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of this compound dilutions (or vehicle) and pre-incubate for 15 minutes at 37°C.
-
Prepare a solution of 2 mg/mL cytochrome c in Assay Buffer. To parallel control wells, add SOD (final concentration 300 U/mL). Add 50 µL of the cytochrome c solution (with or without SOD) to each well.
-
Initiate the reaction by adding 50 µL of agonist (e.g., 1 µM PAF or 100 ng/mL PMA). For baseline control, add 50 µL of Assay Buffer.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 550 nm over 30-60 minutes (kinetic reading) or as a single endpoint reading after a fixed time.
-
Data Analysis: The amount of superoxide produced is calculated from the SOD-inhibitable reduction of cytochrome c using the extinction coefficient (Δε = 21.1 mM⁻¹cm⁻¹). Calculate the percent inhibition of superoxide production by this compound.
Protocol 4: Eosinophil Chemotaxis Assay
This protocol uses a multiwell "blind chamber" (e.g., Boyden chamber) to assess the directed migration of eosinophils toward a chemoattractant.
Figure 5: Workflow for the eosinophil chemotaxis (Boyden chamber) assay.
Materials:
-
Purified eosinophils.
-
Chemotaxis Buffer: RPMI-1640 with 0.5% BSA.
-
This compound.
-
Chemoattractant (e.g., PAF, Eotaxin/CCL11).
-
Multiwell chemotaxis chamber (e.g., 48-well Boyden chamber).
-
Polycarbonate filters (5 µm pore size).
-
Calcein-AM or other fluorescent dye for cell counting (optional).
-
Methanol for fixing and Giemsa or Diff-Quik for staining.
Methodology:
-
Prepare dilutions of the chemoattractant (e.g., 100 nM PAF) in Chemotaxis Buffer. To test the inhibitory effect of this compound, add it at various concentrations to both the chemoattractant solution and the cell suspension.
-
Add 25-30 µL of the chemoattractant solution to the lower wells of the chemotaxis chamber. Use buffer alone as a negative control.
-
Place the polycarbonate filter over the lower wells, separating them from the upper wells.
-
Resuspend purified eosinophils in Chemotaxis Buffer at 2 x 10⁶ cells/mL. If testing inhibition, pre-incubate the cells with this compound (or vehicle) for 15-30 minutes at room temperature.
-
Add 50 µL of the eosinophil suspension to the upper wells.
-
Incubate the chamber for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the filter. Scrape the non-migrated cells from the top surface of the filter.
-
Fix the filter in methanol and stain the migrated cells on the bottom surface with Giemsa or a similar stain.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields for each well.
-
Data Analysis: Express results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control). Calculate the percent inhibition of chemotaxis by this compound.
References
Application Notes and Protocols for Ro 19-1400 in Immunological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-1400 is a pharmacological agent primarily known as a platelet-activating factor (PAF) antagonist.[1][2] However, its utility in immunological research extends beyond this function. Notably, this compound has been demonstrated to directly inhibit immunoglobulin E (IgE)-dependent mediator release from mast cells and basophils.[3] This inhibitory action is independent of its PAF receptor antagonism and is suggested to be mediated through the inhibition of key signaling enzymes, phospholipase A2 (PLA2) and/or phospholipase C (PLC).[3]
These properties make this compound a valuable tool for investigating the mechanisms of allergic and inflammatory responses, particularly those involving mast cell degranulation. This document provides detailed application notes and protocols for the use of this compound in various immunological assays.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in different in vitro assays. This data is crucial for designing experiments and determining appropriate concentration ranges for testing.
| Assay | Cell Type/Enzyme Source | Mediator/Substrate | IC50 Value | Reference |
| Histamine Release Assay | Rat Basophilic Leukemia (RBL-2H3) cells | IgE-dependent histamine release | 3.6 µM | [3] |
| Leukotriene Release Assay | Rat Basophilic Leukemia (RBL-2H3) cells | IgE-dependent leukotriene release | 5.0 µM | |
| Phospholipase A2 Assay | Synovial fluid from rheumatoid arthritis patients | Soluble phospholipase A2 activity | 8.4 µM | |
| Inositol Phosphate Formation Assay | Rat Basophilic Leukemia (RBL-2H3) cells | IgE-dependent inositol phosphate formation | Not explicitly stated for this compound, but a related compound, Ro 19-3704, had an IC50 of 7.0 µM |
Signaling Pathway and Experimental Workflow
IgE-Mediated Mast Cell Activation Pathway
The following diagram illustrates the key steps in the IgE-mediated activation of mast cells and highlights the putative targets of this compound.
Caption: IgE-mediated mast cell activation and potential inhibition by this compound.
General Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical workflow for evaluating the inhibitory effect of this compound on mast cell degranulation.
Caption: Workflow for evaluating this compound's effect on mast cell degranulation.
Experimental Protocols
Histamine Release Assay (Colorimetric)
This protocol is adapted for testing the effect of this compound on IgE-mediated histamine release from RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
Cell culture medium (e.g., MEM with 20% FBS, L-glutamine, penicillin/streptomycin)
-
Monoclonal anti-DNP IgE
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
This compound
-
Tyrode's buffer (or similar physiological buffer)
-
Histamine standard
-
O-phthalaldehyde (OPT)
-
NaOH
-
HCl
-
96-well microplate
-
Fluorometer (Excitation: 360 nm, Emission: 450 nm)
Protocol:
-
Cell Culture and Sensitization:
-
Plate RBL-2H3 cells in a 24-well plate at a density of 5 x 10^5 cells/well and culture overnight.
-
Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 2-4 hours at 37°C.
-
Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in Tyrode's buffer. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the highest this compound dilution.
-
Add 200 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Stimulation:
-
Add 200 µL of DNP-HSA (10 ng/mL) to the wells to stimulate degranulation.
-
For controls, include wells with:
-
Spontaneous release (buffer only)
-
Total histamine release (add 1% Triton X-100)
-
-
Incubate for 30-60 minutes at 37°C.
-
-
Histamine Measurement:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 10 µL of 8% HClO4 to each well, mix, and incubate on ice for 10 minutes.
-
Centrifuge at 1000 x g for 10 minutes.
-
Transfer 40 µL of the supernatant to a new 96-well plate.
-
Add 200 µL of 1 M NaOH containing 0.1% OPT.
-
Incubate at room temperature for 4 minutes.
-
Stop the reaction by adding 20 µL of 3 M HCl.
-
Read the fluorescence at Ex/Em = 360/450 nm.
-
-
Data Analysis:
-
Create a histamine standard curve.
-
Calculate the histamine concentration in each sample.
-
Calculate the percentage of histamine release: (% Release) = [(Sample - Spontaneous) / (Total - Spontaneous)] * 100
-
Plot the % inhibition versus the log concentration of this compound to determine the IC50 value.
-
Leukotriene C4 (LTC4) Release Assay (ELISA)
This protocol outlines the use of a competitive ELISA to measure the inhibition of LTC4 release by this compound.
Materials:
-
RBL-2H3 cells and reagents for stimulation (as in the histamine release assay)
-
LTC4 ELISA kit (commercially available)
-
This compound
-
96-well plate
Protocol:
-
Cell Culture, Sensitization, and Stimulation:
-
Follow steps 1-3 of the Histamine Release Assay protocol to culture, sensitize, and stimulate the RBL-2H3 cells in the presence of this compound or vehicle control.
-
-
Supernatant Collection:
-
After stimulation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for LTC4 measurement.
-
-
LTC4 ELISA:
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Add standards, controls, and collected supernatants to the wells of the ELISA plate pre-coated with anti-LTC4 antibody.
-
Add LTC4-HRP conjugate to each well.
-
Incubate for the recommended time (e.g., 2 hours at room temperature). During this incubation, free LTC4 in the sample competes with the LTC4-HRP conjugate for binding to the antibody.
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the recommended wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the LTC4 standards.
-
Determine the concentration of LTC4 in each sample from the standard curve.
-
Calculate the percentage inhibition of LTC4 release for each concentration of this compound.
-
Plot the % inhibition versus the log concentration of this compound to determine the IC50 value.
-
Flow Cytometry Analysis of Mast Cell Activation
This protocol uses flow cytometry to assess the effect of this compound on the surface expression of activation markers like CD63 and CD107a.
Materials:
-
RBL-2H3 cells and reagents for stimulation
-
This compound
-
Fluorochrome-conjugated antibodies against mast cell activation markers (e.g., anti-CD63-FITC, anti-CD107a-PE)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Culture, Sensitization, and Stimulation:
-
Culture and sensitize RBL-2H3 cells as previously described. Resuspend cells in a suitable buffer.
-
Pre-incubate the cells with this compound or vehicle control for 15-30 minutes at 37°C.
-
During the last 15 minutes of pre-incubation, add the fluorochrome-conjugated antibodies to the cell suspension.
-
Stimulate the cells with DNP-HSA for 30-60 minutes at 37°C.
-
-
Staining and Acquisition:
-
Stop the stimulation by adding ice-cold FACS buffer.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Analyze the percentage of cells positive for the activation markers (e.g., CD63, CD107a) and the mean fluorescence intensity (MFI) in the different treatment groups.
-
Compare the expression of activation markers in this compound-treated cells to the vehicle-treated control.
-
Western Blotting for Signaling Proteins
This protocol can be used to investigate the effect of this compound on the phosphorylation of key signaling proteins downstream of PLC, such as PKC or MAP kinases (e.g., ERK).
Materials:
-
RBL-2H3 cells and reagents for stimulation
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-total-PKC, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Culture, sensitize, and treat RBL-2H3 cells with this compound and/or DNP-HSA for the desired time points.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the total protein (e.g., anti-total-PKC) and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the phosphorylation status of the target proteins in the different treatment groups.
-
Conclusion
This compound is a versatile pharmacological tool for studying IgE-mediated inflammatory and allergic responses. Its ability to inhibit the release of key mediators like histamine and leukotrienes, likely through the inhibition of phospholipase A2 and/or C, makes it suitable for a range of immunological assays. The protocols provided here offer a framework for researchers to utilize this compound to investigate the intricate signaling pathways of mast cell and basophil activation and to explore potential therapeutic interventions for allergic diseases.
References
Troubleshooting & Optimization
Ro 19-1400 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 19-1400. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is known as a platelet-activating factor (PAF) antagonist. Its primary mechanism of action is to block the signaling of the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). By inhibiting this receptor, this compound can prevent the downstream cellular responses typically triggered by PAF, such as platelet aggregation and inflammatory processes.[1][2][3] Additionally, studies have shown that this compound can directly inhibit the release of mediators dependent on immunoglobulin E (IgE), suggesting a broader anti-inflammatory profile that may be independent of its PAF antagonist properties.[4]
Q2: In which solvents is this compound soluble?
Troubleshooting Guide: Solubility Issues
Q3: I am having trouble dissolving this compound. What should I do?
If you are experiencing difficulty dissolving this compound, it is recommended to use fresh, anhydrous DMSO. The presence of moisture in DMSO can significantly reduce the solubility of many organic compounds. Gentle warming and vortexing or sonication can also aid in dissolution.
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly water-soluble compounds. Here are several strategies to mitigate this problem:
-
Lower the Final Concentration: The most straightforward approach is to use a more diluted final concentration of this compound in your assay, ensuring it remains below its solubility limit in the final aqueous buffer.
-
Increase the Percentage of DMSO: If your experimental system can tolerate it, increasing the final percentage of DMSO in the aqueous solution can help maintain the solubility of this compound. However, be mindful that high concentrations of DMSO can have off-target effects on cells.
-
Use a Surfactant or Co-solvent: The inclusion of a small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, in your final aqueous solution can help to keep the compound in solution. Alternatively, a co-solvent like ethanol might be tolerated by your experimental system and could improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent the rapid precipitation that occurs with a sudden change in solvent polarity.
Quantitative Solubility Data
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 10 mM | - |
Note: Data on solubility in other common laboratory solvents is currently unavailable.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Pre-weighing: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of approximately 450 g/mol , which would need to be confirmed from the product's certificate of analysis), you would weigh out 0.45 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the supplier.
Visualization
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
References
- 1. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Ro 19-3704 directly inhibits immunoglobulin E-dependent mediator release by a mechanism independent of its platelet-activating factor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetmol.com [targetmol.com]
Technical Support Center: Ro 19-1400 Experimental Series
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Ro 19-1400 observed in various experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of this compound?
A1: this compound is primarily known as a platelet-activating factor (PAF) antagonist.[1]
Q2: What are the documented off-target effects of this compound?
A2: this compound has been shown to exhibit off-target effects independent of its PAF antagonist properties. The most well-documented off-target effect is the direct inhibition of immunoglobulin E (IgE)-dependent mediator release from mast cells.[2] This is likely mediated by the inhibition of key enzymes in the signaling cascade, such as phospholipase A2 (PLA2) and phospholipase C (PLC).[2] Additionally, it has been observed to inhibit the release of leukotriene C4 (LTC4)-like material induced by arachidonic acid.[3]
Q3: In what experimental models have these off-target effects been observed?
A3: The off-target effects of this compound have been primarily demonstrated in two key experimental models:
-
In vitro: Rat basophilic leukemia (RBL-2H3) cells, a widely used model for studying mast cell degranulation.[2]
-
Ex vivo: Isolated, perfused lungs from actively sensitized guinea pigs.
Troubleshooting Guides
Issue 1: Inconsistent inhibition of IgE-mediated degranulation in RBL-2H3 cells.
-
Possible Cause 1: Suboptimal Cell Sensitization.
-
Troubleshooting Tip: Ensure complete sensitization of RBL-2H3 cells with anti-DNP IgE. The duration and concentration of IgE are critical. An overnight incubation is typically required. For polyclonal antibodies, optimizing the dilution of the sera is crucial to avoid a proliferation-promoting effect on the cells. Prolonging sensitization time followed by a 24-hour culture in IgE-free medium can enhance sensitization.
-
-
Possible Cause 2: Variability in Antigen Challenge.
-
Troubleshooting Tip: Use a consistent and optimal concentration of the antigen (e.g., DNP-HSA) to trigger degranulation. The dose-response to the antigen should be determined to ensure experiments are performed on the linear portion of the curve.
-
-
Possible Cause 3: Issues with β-hexosaminidase Assay.
-
Troubleshooting Tip: Ensure the substrate for the β-hexosaminidase assay is fresh and that the reaction is stopped effectively. Include proper controls, such as a positive control for degranulation (e.g., calcium ionophore A23187) and a negative control (unstimulated cells). Cell lysis with a detergent like Triton X-100 should be used to measure the total β-hexosaminidase content for calculating the percentage of release.
-
Issue 2: Lack of this compound-mediated inhibition of phospholipase A2 (PLA2) activity.
-
Possible Cause 1: Inappropriate PLA2 Assay Conditions.
-
Troubleshooting Tip: The source of the PLA2 enzyme and the substrate used are critical. The original studies on this compound used soluble PLA2 from the synovial fluid of rheumatoid arthritic patients. If using a different source of PLA2, the inhibitory activity of this compound may vary. The pH of the assay (typically around 8.9 for PLA2) and the presence of co-factors like Ca2+ are also crucial.
-
-
Possible Cause 2: Substrate Preparation.
-
Troubleshooting Tip: For assays using lecithin as a substrate, the proper emulsification of the lecithin is vital for enzyme activity. Sonication of the lecithin emulsion is a common method to ensure a consistent substrate preparation.
-
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various off-target effect assays.
Table 1: Inhibition of IgE-Dependent Mediator Release from RBL-2H3 Cells
| Mediator | IC50 (µM) | Reference |
| Histamine | 3.6 | |
| Leukotrienes | 5.0 |
Table 2: Inhibition of Phospholipase Activity
| Enzyme | Source | IC50 (µM) | Reference |
| Phospholipase A2 | Synovial fluid from rheumatoid arthritic patients | 8.4 | |
| Phospholipase C | RBL-2H3 cells (inhibition of inositol phosphate formation) | Not explicitly stated for this compound, but its analogue Ro 19-3704 had an IC50 of 7.0 µM |
Key Experimental Protocols
Protocol 1: IgE-Dependent Mediator Release Assay in RBL-2H3 Cells
This protocol is a generalized procedure based on standard methods for RBL-2H3 cell assays.
-
Cell Culture: Culture RBL-2H3 cells in Eagle's MEM (EMEM) or DMEM supplemented with fetal bovine serum and antibiotics.
-
Sensitization: Seed cells in 24-well plates. Sensitize the cells by incubating them overnight with dinitrophenyl (DNP)-specific IgE (e.g., 0.5 µg/mL).
-
Pre-incubation with this compound: Wash the sensitized cells with a suitable buffer (e.g., Tyrode's buffer). Add varying concentrations of this compound to the culture medium and incubate for a defined period (e.g., 30 minutes).
-
Antigen Challenge: Induce degranulation by challenging the cells with DNP-human serum albumin (DNP-HSA) at an optimal concentration (e.g., 0.01 µg/mL).
-
Sample Collection: After a short incubation period (e.g., 30 minutes), collect the supernatants.
-
Mediator Quantification:
-
β-hexosaminidase (Degranulation Marker): Measure the enzymatic activity in the supernatant using a fluorogenic or colorimetric substrate. Total release is determined by lysing a parallel set of cells with a detergent.
-
Histamine and Leukotrienes: Quantify the release of histamine and leukotrienes using specific ELISA kits or other appropriate analytical methods.
-
Protocol 2: Phospholipase A2 (PLA2) Inhibition Assay
This protocol is a generalized procedure for a titrimetric PLA2 assay.
-
Reagent Preparation:
-
Prepare a lecithin emulsion substrate by sonicating soybean lecithin in a buffer containing NaCl and CaCl2.
-
Prepare a standardized solution of NaOH (e.g., 0.01-0.02 N).
-
Dissolve the PLA2 enzyme (e.g., from synovial fluid as in the original study, or a commercially available source) in a suitable buffer.
-
-
Assay Setup:
-
In a reaction vessel maintained at 25°C, add the lecithin emulsion.
-
Adjust the pH to 8.9 using the standardized NaOH solution.
-
-
Blank Rate Determination: Record the volume of NaOH required to maintain the pH at 8.9 for a few minutes to determine the background rate of hydrolysis.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction vessel.
-
Enzyme Addition: Initiate the reaction by adding the PLA2 enzyme solution.
-
Activity Measurement: Record the volume of NaOH required to maintain the pH at 8.9 over time. The rate of NaOH consumption is proportional to the rate of fatty acid release by PLA2.
-
Calculation: Calculate the percentage of inhibition by comparing the enzyme activity in the presence and absence of this compound.
Visualizations
References
- 1. A modified RBL-2H3 mediator release assay for the detection of polyclonal IgE antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limited interference of specific Paf antagonists with hyper-responsiveness to Paf itself of lungs from actively sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Ro 19-1400 Concentration for In Vitro Assays: A Technical Support Guide
Welcome to the technical support center for the use of Ro 19-1400 in in vitro assays. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It functions by competitively inhibiting the binding of PAF, a key phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2] Additionally, this compound has been shown to directly inhibit immunoglobulin E (IgE)-dependent mediator release, suggesting a broader anti-inflammatory profile.
Q2: What are the common in vitro applications of this compound?
This compound is frequently utilized in in vitro studies related to:
-
Inflammation and Immunology: To investigate PAF-mediated inflammatory responses in various cell types, including neutrophils, platelets, and mast cells.[1]
-
Allergic Reactions: To study the inhibition of IgE-dependent histamine and other mediator release from basophils and mast cells.
-
Platelet Biology: To analyze the role of PAF in platelet aggregation and activation.
-
Signal Transduction: To explore the signaling pathways downstream of the PAF receptor.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (check the molecular weight on the product datasheet) in the appropriate volume of DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect of this compound | Inappropriate concentration: The concentration of this compound may be too low to effectively antagonize the PAF receptor in your specific assay. | Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your cell type and experimental conditions. Start with a broad range (e.g., 10 nM to 10 µM) and narrow it down. |
| Compound degradation: this compound may have degraded due to improper storage or handling. | Ensure the stock solution is stored correctly at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. | |
| High concentration of PAF or agonist: The concentration of the stimulating agent (e.g., PAF) may be too high, overcoming the competitive antagonism of this compound. | Reduce the concentration of the agonist to a level that elicits a sub-maximal response (e.g., EC50 or EC80) to increase the sensitivity of the assay to inhibition. | |
| High background signal in the assay | Non-specific binding: At high concentrations, this compound might exhibit non-specific binding to other cellular components or the assay plate. | Reduce the concentration of this compound. Ensure proper washing steps in your assay protocol to remove unbound compound. Include appropriate vehicle controls (e.g., DMSO) to assess the background signal. |
| Cell stress or death: High concentrations of this compound or the vehicle (DMSO) may be causing cytotoxicity, leading to a high background signal. | Determine the cytotoxic concentration of this compound and DMSO on your cells using a cell viability assay. Use concentrations well below the cytotoxic threshold. | |
| Inconsistent or variable results | Inconsistent experimental conditions: Variations in cell density, incubation times, or reagent concentrations can lead to variability. | Standardize all experimental parameters. Ensure consistent cell seeding density and health. Use precise pipetting techniques and ensure thorough mixing of reagents. |
| Solubility issues: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations. | Do not exceed the recommended final concentration of DMSO in your culture medium (typically ≤ 0.5%). Visually inspect for any precipitation after adding the compound to the medium. Pre-warm the medium before adding the compound. | |
| Unexpected cellular effects | Off-target effects: this compound may interact with other receptors or signaling molecules at higher concentrations. | Consult the literature for known off-target effects of this compound. If possible, use a structurally different PAF antagonist as a control to confirm that the observed effect is specific to PAF receptor antagonism. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various in vitro assays. These values should be used as a starting point for optimizing the concentration in your specific experimental setup.
| Assay | Cell Type/System | Parameter Measured | IC50 |
| IgE-dependent Histamine Release | Rat Basophilic Leukemia (RBL-2H3) cells | Histamine Release | 3.6 µM |
| IgE-dependent Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) cells | Leukotriene Release | 5.0 µM |
| Phospholipase A2 Inhibition | Synovial fluid from rheumatoid arthritis patients | Enzyme Activity | 8.4 µM |
| Phospholipase C Inhibition | Rat Basophilic Leukemia (RBL-2H3) cells | Inositol Phosphate Formation | 7.0 µM |
Experimental Protocols
General Workflow for In Vitro Inhibition Assays
General workflow for in vitro inhibition assays.
Detailed Methodology: IgE-Dependent Histamine Release Assay
-
Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Sensitization: Seed cells in 24-well plates and sensitize them overnight with anti-TNP IgE monoclonal antibody (e.g., 0.5 µg/mL).
-
Pre-incubation with this compound: Wash the sensitized cells with a physiological buffer (e.g., Tyrode's buffer). Add different concentrations of this compound (or vehicle control) to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Stimulation: Add the antigen (e.g., TNP-BSA) to a final concentration that induces sub-maximal histamine release and incubate for 30-60 minutes at 37°C.
-
Histamine Quantification: Collect the supernatants and measure the histamine content using a commercially available ELISA kit or a fluorometric assay.
-
Data Analysis: Calculate the percentage of histamine release relative to a positive control (cells lysed to release total histamine). Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Signaling Pathway
PAF Receptor Signaling and Inhibition by this compound
Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (GPCR) on the cell surface. This binding activates heterotrimeric G-proteins, primarily Gq and Gi. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including inflammation, platelet aggregation, and cell proliferation. This compound, as a PAF receptor antagonist, blocks the initial binding of PAF to its receptor, thereby inhibiting the entire downstream signaling cascade.
PAF Receptor Signaling Pathway and Inhibition by this compound.
References
Troubleshooting Ro 19-1400 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 19-1400. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental compound primarily known as a platelet-activating factor (PAF) antagonist.[1] However, its biological activities are more complex. Research has shown that it can directly inhibit immunoglobulin E (IgE)-dependent mediator release from cells like mast cells.[2] This inhibitory effect on mediator release appears to be independent of its PAF antagonist properties.[2]
Q2: What are the known molecular targets of this compound?
This compound has been shown to interact with the following targets:
-
Platelet-Activating Factor Receptor (PAFR): It acts as an antagonist at this receptor.[1]
-
Phospholipase A2 (PLA2): It is a potent inhibitor of soluble PLA2 activity.[2]
-
Phospholipase C (PLC): Evidence suggests it may also inhibit PLC, as indicated by its ability to block the formation of inositol phosphates.
Q3: In which experimental systems is this compound commonly used?
This compound is often used in in vitro studies involving:
-
Mast cell degranulation assays: Particularly in models of IgE-mediated activation, such as with the RBL-2H3 cell line.
-
Platelet aggregation studies: To investigate its PAF antagonist effects.
-
Enzyme inhibition assays: To study its effects on phospholipase A2 and phospholipase C.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of IgE-Mediated Mediator Release
Q: I am not observing the expected inhibitory effect of this compound on histamine or leukotriene release in my RBL-2H3 cell assay. What could be the cause?
A: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Compound Solubility and Stability:
-
Stock Solution Storage: Prepare fresh dilutions from a concentrated stock solution for each experiment. Long-term storage of working dilutions is not recommended. Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.
-
Experimental Protocol:
-
Pre-incubation Time: Ensure you are pre-incubating the RBL-2H3 cells with this compound for a sufficient duration before stimulating with the antigen. A pre-incubation time of 15-30 minutes is a good starting point to allow the compound to interact with its target.
-
Antigen Concentration: The concentration of the antigen used to trigger mediator release is critical. If the stimulus is too strong, it may overcome the inhibitory effect of this compound. It is recommended to use a sub-optimal concentration of the antigen that elicits a clear but not maximal response.
-
Cell Health and Passage Number: Use RBL-2H3 cells at a low passage number, as high passage numbers can lead to altered receptor expression and signaling responses. Ensure the cells are healthy and not overly confluent, which can lead to high spontaneous release.
-
-
Assay Controls:
-
Positive Control: Include a known inhibitor of mast cell degranulation to validate your assay system.
-
Vehicle Control: Always include a vehicle control (e.g., media with the same final concentration of DMSO as your this compound treated wells) to account for any solvent effects.
-
Issue 2: High Background Signal or Apparent Cytotoxicity
Q: I am observing a general decrease in cell viability or high background in my assay, which is confounding my results. How can I determine if this compound is cytotoxic?
A: It is essential to distinguish between a specific inhibitory effect and general cytotoxicity.
-
Perform a Cytotoxicity Assay: Run a standard cytotoxicity assay in parallel with your primary experiment. Use the same cell type, compound concentrations, and incubation times. Common methods include:
-
MTT or XTT assays: These colorimetric assays measure metabolic activity.
-
LDH release assay: This assay measures the release of lactate dehydrogenase from damaged cells.
-
Live/Dead cell staining: Using fluorescent dyes like Calcein-AM and Propidium Iodide allows for direct visualization and quantification of viable and non-viable cells.
-
-
Microscopic Examination: Visually inspect the cells treated with this compound under a microscope. Look for changes in morphology, detachment from the plate, or a decrease in cell number compared to the vehicle control.
-
Reduce Incubation Time: If cytotoxicity is observed, consider reducing the incubation time with this compound to the minimum required to see an inhibitory effect.
Issue 3: Unexpected Results in PAF Antagonism Assays
Q: My results from PAF antagonism experiments are variable. What are some common pitfalls?
A: Variability in PAF receptor antagonist experiments can arise from several sources.
-
Agonist (PAF) Quality: PAF is a lipid and can be unstable. Ensure your PAF stock is of high quality, stored correctly (typically in a chloroform-based solvent at -20°C or -80°C), and that working solutions are prepared fresh.
-
Competitive Antagonism: this compound is a competitive antagonist of the PAF receptor. This means its effect can be overcome by high concentrations of PAF. Ensure you are using a PAF concentration in the range of its EC50 to allow for a clear window to observe antagonism.
-
Off-Target Effects: Remember that this compound also inhibits PLA2 and potentially PLC. If your assay readout is downstream of these enzymes (e.g., arachidonic acid release or calcium mobilization), the observed effects may not be solely due to PAFR antagonism. Consider using other structurally distinct PAF antagonists as controls to dissect the specific effects.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various in vitro assays.
Table 1: Inhibition of IgE-Dependent Mediator Release from RBL-2H3 Cells
| Mediator | IC50 (µM) |
| Histamine Release | 3.6 |
| Leukotriene Release | 5.0 |
| Data from |
Table 2: Inhibition of Phospholipase Activity
| Enzyme | Assay System | IC50 (µM) |
| Soluble Phospholipase A2 | Synovial fluid from rheumatoid arthritis patients | 8.4 |
| Phospholipase C (inferred) | IgE-dependent inositol phosphate formation in RBL-2H3 cells | ~7.0 (for Ro 19-3704, a close analog) |
| Data from |
Experimental Protocols
Protocol 1: IgE-Dependent Histamine Release Assay in RBL-2H3 Cells
This protocol is adapted from established methods for studying mast cell degranulation.
-
Cell Culture: Culture RBL-2H3 cells in MEM or DMEM supplemented with 10-20% FBS, penicillin, and streptomycin.
-
Sensitization: Seed cells in 24- or 48-well plates. Once adherent, sensitize the cells by incubating overnight with monoclonal anti-DNP IgE (e.g., 0.5 µg/mL).
-
Washing: The next day, gently wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.
-
Pre-incubation with this compound: Add buffer containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Initiate mediator release by adding a sub-optimal concentration of DNP-BSA antigen (e.g., 5 ng/mL).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plates to pellet the cells. Collect the supernatant for histamine analysis.
-
Histamine Quantification: Measure histamine content in the supernatant using a suitable method, such as an ELISA-based assay or a fluorometric assay involving o-phthalaldehyde.
-
Controls:
-
Spontaneous Release: Wells with cells but no antigen stimulation.
-
Total Release (Lysis): Wells with cells lysed with a detergent (e.g., Triton X-100) to determine the total histamine content.
-
-
Calculation: Express histamine release as a percentage of the total release after subtracting the spontaneous release.
Protocol 2: Phospholipase A2 (PLA2) Inhibition Assay
This protocol is a general guideline for a colorimetric or fluorometric PLA2 assay. Commercially available kits are recommended for ease of use and reproducibility.
-
Reagent Preparation: Prepare the PLA2 assay buffer, substrate (e.g., a synthetic thiophospholipid), and probe according to the manufacturer's instructions.
-
Enzyme and Inhibitor Preparation: Prepare a working solution of soluble PLA2 enzyme. Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction:
-
In a microplate, add the PLA2 enzyme solution.
-
Add the different concentrations of this compound (or vehicle control) and pre-incubate for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the PLA2 substrate.
-
-
Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for 30-60 minutes at the recommended temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of the reaction (slope of the kinetic curve). Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 3: Inositol Phosphate (IP) Accumulation Assay
This protocol is based on methods for measuring Gq-coupled receptor signaling and can be adapted to assess PLC inhibition.
-
Cell Labeling: Plate cells (e.g., RBL-2H3) and label them overnight with myo-[³H]-inositol in inositol-free medium.
-
Washing: Wash the cells to remove unincorporated [³H]-inositol.
-
Pre-incubation: Pre-incubate the cells with a buffer containing LiCl (typically 10 mM) and the desired concentrations of this compound (or vehicle) for 15-30 minutes. LiCl inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates.
-
Stimulation: Add the stimulus (e.g., antigen for IgE-sensitized cells) and incubate for 30-60 minutes.
-
Extraction: Stop the reaction and extract the soluble inositol phosphates using an acid like perchloric acid or trichloroacetic acid.
-
Separation and Quantification:
-
Neutralize the extracts.
-
Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantify the amount of radioactivity in each fraction using liquid scintillation counting.
-
-
Data Analysis: Express the accumulation of inositol phosphates as a percentage of the stimulated control and determine the inhibitory effect of this compound.
Visualizations
References
Ro 19-1400 degradation and storage best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 19-1400.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C.[1] While it may be shipped at room temperature, it is crucial to transfer it to the recommended storage temperature upon receipt to ensure its integrity for long-term use.
Q2: How should I prepare solutions of this compound?
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions has not been specifically reported. However, studies on other platelet-activating factor (PAF) antagonists suggest that the pH of the aqueous solution can significantly impact stability. Therefore, it is recommended to use buffered solutions and to evaluate the stability of this compound in your specific experimental buffer system, especially if experiments are conducted over extended periods.
Q4: What are the potential degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been detailed in available literature. As a lipid-based compound, potential degradation could involve hydrolysis of ester or amide bonds, particularly at non-neutral pH. Oxidation is another potential degradation pathway for lipid-like molecules. It is crucial to handle the compound with care to avoid introducing contaminants that could catalyze degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected activity in experiments. | Degradation of this compound in stock solutions or during the experiment. | - Prepare fresh stock solutions before each experiment. - If using frozen aliquots, avoid repeated freeze-thaw cycles. - Evaluate the stability of this compound in your experimental buffer and at the working temperature. Consider performing a time-course experiment to check for loss of activity. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | - Increase the concentration of the organic co-solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your experimental system. - Prepare a more dilute stock solution. - Sonication may help to dissolve the compound, but care should be taken to avoid heating. |
| Variability between different batches of the compound. | Differences in purity or handling. | - Always purchase from a reputable supplier and review the Certificate of Analysis for each new batch. - Perform a quality control check (e.g., by HPLC) on new batches if consistency is critical for your experiments. |
Experimental Protocols
General Protocol for Assessing Solution Stability (Example)
This is a general guideline and should be adapted for your specific experimental needs.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration.
-
Working Solution Preparation: Dilute the stock solution into your aqueous experimental buffer to the final working concentration.
-
Time-Point Analysis:
-
Immediately after preparation (T=0), take an aliquot of the working solution and analyze its concentration using a suitable analytical method (e.g., HPLC-UV).
-
Incubate the remaining working solution under your experimental conditions (e.g., 37°C).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and analyze their concentrations.
-
-
Data Analysis: Plot the concentration of this compound against time to determine the rate of degradation.
Visualizations
Caption: Experimental workflow for using this compound, including troubleshooting steps.
Caption: Potential degradation pathways and contributing factors for this compound.
References
Technical Support Center: Overcoming Resistance to Ro 19-1400 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Ro 19-1400, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental compound primarily classified as a platelet-activating factor (PAF) antagonist. It functions by blocking the PAF receptor (PAFR), a G-protein coupled receptor involved in various cellular processes, including inflammation and cell proliferation. Additionally, this compound has been shown to inhibit the activity of phospholipase A2 (PLA2) and phospholipase C (PLC), enzymes that play crucial roles in lipid signaling pathways. This multi-targeted action contributes to its biological effects.
Q2: We are observing a decreased response to this compound in our cell line over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to agents targeting the PAF, PLA2, and PLC signaling pathways can arise through several mechanisms:
-
Alterations in the Drug Target:
-
Reduced Receptor Expression: Downregulation of PAF receptor (PAFR) expression on the cell surface can limit the binding of this compound, thereby reducing its efficacy.
-
Target Mutation: Mutations in the PTAFR gene (encoding the PAF receptor) could alter the binding site of this compound, preventing its inhibitory action.
-
-
Changes in Drug Transport:
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of Alternative Pathways: Cells can compensate for the inhibition of PAF, PLA2, or PLC signaling by upregulating parallel or downstream pathways that promote survival and proliferation. For instance, increased signaling through other receptor tyrosine kinases (RTKs) or activation of the PI3K/Akt/mTOR or MAPK/ERK pathways can bypass the effects of this compound.
-
Isoform Switching: Cells may begin to express different isoforms of PLA2 or PLC that are less sensitive to inhibition by this compound.
-
Q3: How can we confirm if our cell line has developed resistance to this compound?
The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the IC50 of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guide
This guide provides a systematic approach to identifying and potentially overcoming resistance to this compound.
Problem 1: Decreased Efficacy of this compound
| Possible Cause | Suggested Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound in both the parental and suspected resistant cell lines. 2. Investigate Target Expression: Quantify the mRNA and protein levels of the PAF receptor (PTAFR) in both cell lines using qPCR and Western blotting or flow cytometry, respectively. 3. Assess Drug Efflux: Measure the expression and activity of common ABC transporters (e.g., ABCB1, ABCG2). This can be done using qPCR, Western blotting, and functional assays with fluorescent substrates of these transporters. 4. Analyze Bypass Pathways: Profile the activation status (e.g., phosphorylation) of key proteins in alternative survival pathways (e.g., Akt, ERK) in both sensitive and resistant cells, with and without this compound treatment. |
| Compound Instability | 1. Verify Compound Integrity: Ensure the stock solution of this compound is fresh and has been stored correctly. Consider verifying its activity on a known sensitive cell line. |
| Experimental Variability | 1. Standardize Protocols: Review and standardize all experimental parameters, including cell seeding density, passage number, and media conditions. |
Problem 2: Confirmed Resistance - What Next?
| Strategy | Experimental Approach |
| Target Re-sensitization | If PAFR expression is downregulated, investigate methods to re-induce its expression. This is often cell-type specific and may involve screening small molecules or growth factors. |
| Combination Therapy | 1. Inhibit Efflux Pumps: If ABC transporter upregulation is confirmed, co-treat cells with this compound and a known inhibitor of the specific transporter (e.g., verapamil for P-gp). 2. Block Bypass Pathways: If a specific bypass pathway is identified as being activated, combine this compound with an inhibitor of a key component of that pathway (e.g., a PI3K or MEK inhibitor). |
| Alternative Therapeutics | Explore other compounds that target different nodes in the PAF, PLA2, or PLC signaling pathways or utilize entirely different mechanisms of action. |
Quantitative Data
While specific IC50 values for this compound resistant cell lines are not available in the public domain, the following table illustrates a hypothetical example of what might be observed in a sensitive parental cell line versus a developed resistant subline, based on data from other targeted therapies.
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental Sensitive Cell Line | 5.2 | 1 |
| This compound Resistant Subline | 85.7 | 16.5 |
This data is illustrative and serves as an example of the expected shift in IC50 upon the development of resistance.
Experimental Protocols
Protocol for Generating a this compound Resistant Cell Line
This protocol describes a general method for inducing drug resistance in a cancer cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cell culture flasks, plates, and other standard laboratory equipment
Methodology:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).
-
Stepwise Dose Escalation:
-
Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.
-
Continue this stepwise increase in drug concentration, allowing the cells to recover and resume proliferation at each new concentration.
-
-
Monitoring Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cell population. A significant increase in the IC50 value indicates the development of resistance.
-
Establishment of a Stable Resistant Line: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a constant concentration of this compound that is sufficient to maintain the resistant phenotype.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of development for future experiments.
Protocol for Western Blot Analysis of Signaling Pathways
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PAFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Protein Quantification: Determine the protein concentration of cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Logical Relationships in Resistance Mechanisms
Caption: Potential mechanisms leading to resistance to this compound.
Interpreting unexpected results with Ro 19-1400
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ro 19-1400.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a platelet-activating factor (PAF) antagonist.[1] It functions by blocking the PAF receptor, thereby inhibiting PAF-induced signaling pathways.
Q2: Are there any known off-target effects of this compound?
Yes, this compound has been observed to directly inhibit immunoglobulin E (IgE)-dependent mediator release from cells like basophils and mast cells.[2] This action appears to be independent of its PAF antagonist properties.[2] Additionally, this compound can inhibit the activity of phospholipase A2 (PLA2) and may also affect phospholipase C (PLC).[2]
Q3: My results show inhibition of cellular responses even in the absence of PAF. Is this expected?
This is a known, yet often unexpected, result. The inhibitory effect of this compound on IgE-dependent mediator release can lead to reduced cellular responses in experimental systems where this pathway is active, even without the addition of exogenous PAF.[2] This effect is likely due to the inhibition of PLA2 or PLC.
Q4: Why are other PAF antagonists not showing the same off-target effects in my experiments?
Structurally distinct PAF antagonists, such as WEB 2086 and BN 52021, have been shown to be less effective at inhibiting IgE-dependent mediator release. The unique chemical structure of this compound, which is an analog of PAF, is likely responsible for its broader inhibitory profile.
Troubleshooting Guide
Issue 1: Inconsistent inhibitory effects on platelet aggregation.
-
Question: I am observing variable IC50 values for this compound in my platelet aggregation assays. What could be the cause?
-
Answer:
-
Platelet Preparation: Ensure that your platelet isolation and preparation protocol is consistent. Platelet activation can vary depending on the handling and storage conditions.
-
Agonist Concentration: The concentration of the platelet agonist (e.g., PAF, collagen, ADP) used can significantly impact the apparent inhibitory potency of this compound. Use a consistent, sub-maximal agonist concentration.
-
Compound Stability: Prepare fresh solutions of this compound for each experiment. The stability of the compound in your specific assay buffer should be confirmed.
-
Issue 2: Unexpected inhibition of mediator release in mast cell or basophil degranulation assays.
-
Question: this compound is inhibiting IgE-mediated degranulation in my cell line, even though I am not studying PAF signaling. Why is this happening?
-
Answer:
-
Off-Target Effect: As mentioned in the FAQs, this compound can directly inhibit IgE-dependent mediator release. This is a known off-target effect.
-
Action on Phospholipases: This inhibition may be due to the compound's effect on phospholipase A2 and/or phospholipase C, which are crucial enzymes in the IgE signaling cascade.
-
Control Experiments: To confirm this, consider using a structurally different PAF antagonist (e.g., WEB 2086) as a negative control. You can also try to rescue the phenotype by providing downstream metabolites of the inhibited phospholipases, if feasible for your experimental setup.
-
Issue 3: High background signal or apparent cytotoxicity in cell-based assays.
-
Question: I am observing a decrease in cell viability or a high background signal at higher concentrations of this compound. Is this compound cytotoxic?
-
Answer:
-
Solubility Issues: this compound is a lipophilic molecule. At higher concentrations, it may precipitate out of aqueous solutions, leading to light scattering in plate-based assays or direct cytotoxic effects. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in your assay medium.
-
Vehicle Control: Always include a vehicle-only control to account for any effects of the solvent on your cells.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range of this compound for your specific cell type.
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target/Process | Cell Type/System | IC50 (µM) | Reference |
| IgE-dependent Histamine Release | Rat Basophilic Leukemia (RBL-2H3) cells | 3.6 | |
| IgE-dependent Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) cells | 5.0 | |
| Phospholipase A2 Activity | Synovial Fluid (Rheumatoid Arthritis Patients) | 8.4 | |
| IgE-dependent Inositol Phosphate Formation | Rat Basophilic Leukemia (RBL-2H3) cells | 7.0 |
Experimental Protocols
Protocol 1: In Vitro Mediator Release Assay (RBL-2H3 cells)
This protocol is adapted from the methodology described in the literature.
-
Cell Culture and Sensitization:
-
Culture Rat Basophilic Leukemia (RBL-2H3) cells in appropriate media (e.g., MEM with 20% FBS, 1% Penicillin-Streptomycin).
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating with monoclonal anti-trinitrophenol mouse IgE (0.5 µg/ml) for 24 hours.
-
-
Compound Treatment and Antigen Challenge:
-
Wash the sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer).
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15 minutes at 37°C.
-
Challenge the cells with a sub-optimal concentration of trinitrophenol-ovalbumin conjugate (5 ng/ml) for 30 minutes at 37°C to induce degranulation.
-
-
Quantification of Mediator Release:
-
Histamine Release:
-
Centrifuge the plates to pellet the cells.
-
Collect the supernatant and determine the histamine content using a fluorometric assay.
-
Lyse the remaining cells with a lysis buffer to determine the total histamine content.
-
Calculate the percentage of histamine release.
-
-
Leukotriene Release:
-
Collect the supernatant and analyze for peptidoleukotrienes (LTC4, LTD4, LTE4) using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the percent inhibition of mediator release for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
Ro 19-1400 quality control and purity assessment
Important Notice: Information regarding specific quality control (QC) and purity assessment protocols for the research compound Ro 19-1400 is not extensively available in the public domain. This compound has been identified as a platelet-activating factor (PAF) antagonist with the following identifiers:
-
CAS Number: 122937-55-7
-
Molecular Formula: C31H56N2O8S
-
Molecular Weight: 616.85 g/mol
The available scientific literature primarily focuses on its pharmacological activity, particularly its role in inhibiting immunoglobulin E-dependent mediator release.[1][2] Detailed analytical methods, stability data, and degradation product profiles, which are typically established during later stages of drug development, have not been publicly disclosed.
This technical support guide provides general methodologies and troubleshooting advice for the quality control and purity assessment of a novel research compound like this compound, based on standard pharmaceutical industry practices.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for assessing the quality of a new batch of this compound?
A1: For a new batch of a research compound like this compound, the initial quality assessment should focus on identity, purity, and basic physicochemical properties.
-
Identity Confirmation: Verify the chemical structure of the compound. This is typically achieved using a combination of techniques such as Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.
-
Purity Assessment: Determine the percentage of the active compound. High-Performance Liquid Chromatography (HPLC) with a universal detector like a UV detector or an Evaporative Light Scattering Detector (ELSD) is the most common method.
-
Appearance: Visually inspect the sample for physical form (e.g., crystalline solid, amorphous powder) and color.
-
Solubility: Determine the solubility in common laboratory solvents (e.g., water, ethanol, DMSO). This is crucial for preparing solutions for biological assays and analytical testing.
Q2: How can I develop an HPLC method for purity assessment of this compound?
A2: Method development for HPLC is an iterative process. Given the lack of a specific monograph for this compound, you would start with a generic gradient method and optimize it.
-
Column Selection: A good starting point is a C18 reversed-phase column, which is versatile for a wide range of organic molecules.
-
Mobile Phase: A typical mobile phase for reversed-phase HPLC consists of an aqueous component (e.g., water with a buffer like ammonium formate or formic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Elution: Start with a broad gradient (e.g., 5% to 95% organic modifier over 20-30 minutes) to elute all potential impurities.
-
Detection: If the molecule has a chromophore, UV detection is suitable. The detection wavelength should be chosen based on the UV spectrum of this compound. If it lacks a strong chromophore, ELSD or Mass Spectrometry (MS) can be used.
-
Optimization: Adjust the gradient slope, mobile phase composition, and flow rate to achieve good separation of the main peak from any impurity peaks.
Q3: What are potential sources of impurities in a synthesized batch of this compound?
A3: Impurities in a synthesized compound can originate from several sources:
-
Starting Materials: Unreacted starting materials or impurities present in the starting materials.
-
Intermediates: Synthetic intermediates that were not fully converted to the final product.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Reagents and Solvents: Residual reagents or solvents used in the synthesis and purification steps.
-
Degradation Products: The compound may degrade during synthesis, purification, or storage.
Q4: How should I investigate an out-of-specification (OOS) purity result for this compound?
A4: An OOS result requires a thorough investigation to identify the root cause.
Caption: Workflow for investigating an out-of-specification (OOS) result.
Troubleshooting Guides
HPLC Purity Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column with a new one.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Flush the HPLC system and use fresh, high-purity mobile phase.- Run blank injections to identify the source of carryover.- Implement a robust needle wash method. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and perform maintenance. |
| Unexpected Impurity Peaks | - Sample degradation- Contamination of sample or solvent | - Prepare fresh samples and re-analyze.- Use high-purity solvents for sample preparation.- Investigate potential degradation pathways (see Stability Testing). |
Experimental Protocols
General Protocol for HPLC Purity Assessment of this compound
This is a generic starting protocol and requires optimization.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometer detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Forced Degradation Study Workflow
To understand potential degradation pathways and to ensure the analytical method is "stability-indicating," a forced degradation study should be performed.
Caption: General workflow for a forced degradation study of this compound.
This guide provides a foundational framework for establishing quality control and purity assessment for this compound. All experimental work should be conducted by trained professionals in a laboratory setting. For definitive protocols, it is recommended to contact the original supplier or manufacturer of the compound.
References
- 1. Limited interference of specific Paf antagonists with hyper-responsiveness to Paf itself of lungs from actively sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 19-3704 directly inhibits immunoglobulin E-dependent mediator release by a mechanism independent of its platelet-activating factor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize cytotoxicity of Ro 19-1400
Disclaimer: Ro 19-1400 is a research compound. The information provided below is intended for guidance in a research setting and is based on general principles of cell culture, pharmacology, and available data on related compounds. There is limited specific data on the cytotoxicity of this compound in the public domain.
Troubleshooting Guides
Guide 1: Initial Assessment of Unexpected Cytotoxicity
If you are observing a higher-than-expected level of cell death in your experiments with this compound, follow these steps to diagnose the potential cause.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: Workflow for investigating and mitigating unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell-based assays. Is this an expected outcome?
A1: While there is a lack of specific cytotoxicity data for this compound in published literature, some other Platelet-Activating Factor (PAF) antagonists have been shown to exhibit cytotoxic and antiproliferative effects on various cell lines.[1] This cytotoxicity is not always correlated with their PAF receptor antagonistic activity, suggesting it could be an off-target effect.[1] Therefore, it is plausible that this compound could induce cytotoxicity depending on the cell type, concentration, and experimental conditions. It is crucial to perform initial troubleshooting to rule out experimental artifacts such as solvent toxicity or compound precipitation.
Q2: What are the potential mechanisms of cytotoxicity for a PAF antagonist like this compound?
A2: The mechanisms can be varied and may not be directly related to PAF receptor antagonism. Based on studies of PAF and its antagonists, potential mechanisms include:
-
Receptor-Independent Apoptosis: PAF itself can induce apoptosis in some cells independently of its G-protein coupled receptor (PAFR).[2][3] It is possible that some antagonists, depending on their structure, might interfere with cellular processes in a similar manner or fail to prevent this receptor-independent death.
-
Mitochondrial Dysfunction: A common mechanism of drug-induced cytotoxicity is through the disruption of mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).
-
Oxidative Stress: The generation of ROS can damage cellular components like lipids, proteins, and DNA, leading to cell death.[4]
-
Cell Cycle Arrest: Some compounds can interfere with the cell cycle, leading to a halt in proliferation and subsequent apoptosis.
It is recommended to perform specific assays to determine the mechanism of cell death (e.g., Annexin V/PI staining for apoptosis/necrosis, JC-1 staining for mitochondrial membrane potential, or DCFDA staining for ROS).
Q3: How can we minimize the observed cytotoxicity while still studying the effects of PAF receptor antagonism?
A3: Minimizing cytotoxicity involves careful optimization of your experimental protocol:
-
Concentration Optimization: Determine the lowest effective concentration of this compound that achieves the desired level of PAF receptor antagonism with minimal cytotoxicity. A detailed dose-response curve is essential.
-
Time Optimization: Reduce the incubation time to the minimum required to observe the biological effect of interest.
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is well below its toxic threshold for your specific cell line.
-
Serum Concentration: Be aware that components in serum can sometimes bind to compounds, reducing their bioavailability and apparent toxicity. Conversely, some cell types may be more sensitive to toxic insults in low-serum conditions.
-
Co-treatment with Cytoprotective Agents: If the mechanism of cytotoxicity is determined to be oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) might mitigate the toxic effects without interfering with the primary pharmacology.
Q4: Could the cytotoxicity be related to the PAF signaling pathway itself?
A4: This is a complex possibility. The PAF receptor (PAFR) is a G-protein coupled receptor that, upon activation, can trigger multiple intracellular signaling cascades, including pathways involving PLC, PI3K/Akt, and MAPKs. Interestingly, in some contexts, activation of the PAFR has been shown to be neuroprotective and anti-apoptotic. Therefore, antagonizing a potentially protective pathway in a system with endogenous PAF signaling could theoretically lead to an increase in cell death.
PAF Receptor Signaling and Potential for Cytotoxicity
Caption: PAF receptor signaling and potential cytotoxic mechanisms of antagonists.
Data on Related Compounds
The following table summarizes cytotoxicity data for other PAF antagonists. This data is for informational purposes only and may not be representative of the activity of this compound.
| Compound | Cell Line(s) | Assay Type | Endpoint | IC50 / LC50 (µM) | Reference |
| SDZ 62-293 | K-562, etc. | [3H]Thymidine / Trypan Blue | IC50 / LC50 | ≤ 10 (at ≥ 48h) | |
| SDZ 63-135 | Various | Human Tumor Cloning | Colony Suppression | ≤ 40 (continuous) | |
| BN 52021 | MNCs | 51Cr Release | Cytotoxicity Inhibition | 0.6 (significant inhibition) |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method to assess cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and controls for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at a low speed.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
References
- 1. Some antagonists of platelet activating factor are cytotoxic for human malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet activating factor-induced neuronal apoptosis is initiated independently of its G-protein coupled PAF receptor and is inhibited by the benzoate orsellinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to PAF Inhibitors: Ro 19-1400 vs. WEB 2086
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two notable Platelet-Activating Factor (PAF) receptor antagonists: Ro 19-1400 and WEB 2086 (also known as Apafant). By presenting key experimental data, detailed methodologies, and visual diagrams, this document aims to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction to PAF and its Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of numerous cell types, including platelets, neutrophils, and endothelial cells.[1][2] PAF receptor antagonists are critical tools for investigating the biological roles of PAF and hold therapeutic potential for various inflammatory diseases. These antagonists can be broadly categorized based on their chemical structure: those that are structurally analogous to the PAF molecule and those that are not.[3][4]
This guide focuses on two such antagonists:
-
This compound: A synthetic antagonist that is a structural analog of the PAF molecule.[3]
-
WEB 2086 (Apafant): A thieno-triazolodiazepine, which is structurally unrelated to PAF.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and WEB 2086, highlighting their potency in various in vitro assays. It is important to note that the available data for this compound focuses on its effects on mediator release, which may occur through mechanisms not solely related to PAF receptor antagonism.
| Parameter | This compound | WEB 2086 (Apafant) | Assay Type | Organism / Cell Type |
| Chemical Class | PAF Structural Analog | Thieno-triazolodiazepine | - | - |
| Receptor Binding Affinity (Ki) | Data not available | 9.9 nM, 15 nM, 16.3 nM | [3H]PAF competitive binding | Human PAF Receptor / Platelets |
| Inhibition of PAF-Induced Platelet Aggregation (IC50) | Data not available | 117 nM, 170 nM | Light Transmission Aggregometry | Human Platelets |
| Inhibition of IgE-Dependent Histamine Release (IC50) | 3.6 µM | Relatively ineffective | Mediator Release Assay | Rat Basophilic Leukemia (RBL-2H3) Cells |
| Inhibition of IgE-Dependent Leukotriene Release (IC50) | 5.0 µM | Relatively ineffective | Mediator Release Assay | Rat Basophilic Leukemia (RBL-2H3) Cells |
| Inhibition of Phospholipase A2 (IC50) | 8.4 µM | No effect | Enzyme Activity Assay | Human Synovial Fluid |
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling and Point of Inhibition
Upon binding of PAF to its receptor (PAFR), a conformational change activates coupled G-proteins (primarily Gq/11). This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events lead to downstream cellular responses like platelet aggregation and inflammation. Both this compound and WEB 2086 act as competitive antagonists, blocking PAF from binding to the receptor and thereby inhibiting the initiation of this cascade.
Structural Class Comparison
The two inhibitors belong to distinct chemical classes, which influences their interaction with the PAF receptor and may account for differences in off-target effects. This compound is a structural analog of PAF, mimicking its phospholipid backbone, whereas WEB 2086 is a synthetic hetrazepine compound.
General Experimental Workflow: Platelet Aggregation Assay
Light Transmission Aggregometry (LTA) is a standard method for assessing PAF-induced platelet aggregation and the inhibitory effects of antagonists. The workflow involves preparing platelet-rich plasma, measuring baseline light transmission, inducing aggregation with PAF, and quantifying the inhibitory effect of the test compound.
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay
This protocol provides a general method for determining the binding affinity (Ki) of a test compound for the PAF receptor using radiolabeled PAF.
-
Preparation of Platelets: Isolate human platelets from whole blood collected in anticoagulant (e.g., acid-citrate-dextrose). Prepare washed platelets by differential centrifugation and resuspend them in a suitable binding buffer (e.g., Tyrode's buffer with 0.25% BSA).
-
Binding Reaction: In reaction tubes, combine the washed platelet suspension, a fixed concentration of [3H]PAF (e.g., 1-2 nM), and varying concentrations of the unlabeled antagonist (e.g., WEB 2086) or unlabeled PAF for the standard curve.
-
Nonspecific Binding: To determine nonspecific binding, add a large excess of unlabeled PAF (e.g., 1-2 µM) to a set of control tubes.
-
Incubation: Incubate the reaction mixtures at room temperature (e.g., 25°C) for a defined period (e.g., 30-60 minutes) to reach equilibrium.
-
Separation: Rapidly separate bound from free [3H]PAF by vacuum filtration through glass fiber filters (e.g., Whatman GF/C). Immediately wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific [3H]PAF binding against the log concentration of the competitor. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: PAF-Induced Human Platelet Aggregation Assay
This protocol describes a general method for measuring the inhibition of PAF-induced platelet aggregation using Light Transmission Aggregometry (LTA).
-
Preparation of Platelet-Rich Plasma (PRP): Collect human venous blood into tubes containing 3.8% sodium citrate (9:1 blood-to-anticoagulant ratio). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Keep the PRP at room temperature for use within 3 hours.
-
Instrumentation Setup: Calibrate a light transmission aggregometer using PRP (set to 0% aggregation) and platelet-poor plasma (PPP, obtained by high-speed centrifugation of the remaining blood) set to 100% aggregation.
-
Inhibition Assay: Pipette PRP into siliconized glass cuvettes with a stir bar. Add the test compound (e.g., WEB 2086, this compound) or its vehicle (control) and pre-incubate for a short period (e.g., 1-2 minutes) at 37°C.
-
Induction of Aggregation: Add a submaximal concentration of PAF to the cuvette to initiate platelet aggregation.
-
Data Recording: Record the change in light transmission for a set duration (e.g., 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.
-
Data Analysis: Determine the maximum aggregation percentage for each concentration of the inhibitor. Calculate the percentage inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value.
Discussion and Conclusion
The available data clearly positions WEB 2086 as a highly potent and specific PAF receptor antagonist. Its low nanomolar Ki for receptor binding and IC50 for inhibiting PAF-induced platelet aggregation make it a suitable tool for studies directly investigating PAFR-mediated pathways. Being structurally unrelated to PAF, it is less likely to interact with enzymes involved in PAF metabolism.
In contrast, This compound , a structural analog of PAF, shows inhibitory activity in the low micromolar range against IgE-dependent mediator release. The lack of readily available data on its direct PAF receptor binding affinity or inhibition of PAF-induced platelet aggregation makes a direct potency comparison with WEB 2086 challenging. Furthermore, studies suggest that its biological effects might not be exclusively mediated by PAF receptor antagonism, with evidence pointing towards the inhibition of other key signaling enzymes like phospholipase A2. This suggests that this compound may have a broader, less specific mechanism of action.
-
For researchers requiring a potent, well-characterized, and specific antagonist to probe PAF receptor-mediated signaling, WEB 2086 is the superior choice based on the currently available data.
-
This compound may be of interest in studies where broader inhibition of inflammatory mediator release is relevant. However, researchers using this compound should be aware of its potential off-target effects, particularly on phospholipases, and interpret results with caution regarding PAFR specificity.
References
- 1. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the PAF Receptor Antagonists Ro 19-1400 and BN 52021
In the landscape of inflammatory and cardiovascular research, Platelet-Activating Factor (PAF) receptor antagonists play a crucial role in mitigating the effects of PAF, a potent phospholipid mediator involved in a variety of pathological processes. This guide provides a detailed comparison of two such antagonists: Ro 19-1400, a synthetic compound structurally related to PAF, and BN 52021 (Ginkgolide B), a naturally occurring terpenoid isolated from the Ginkgo biloba tree. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and mechanisms of these two compounds.
Data Presentation: Efficacy Metrics
Direct comparative studies providing a head-to-head analysis of this compound and BN 52021 are limited. Therefore, the following tables summarize key efficacy data gathered from individual in vitro and in vivo studies.
Table 1: Efficacy Data for this compound
| Parameter | Experimental Model | Result |
| IC50 | Inhibition of IgE-dependent histamine release from rat basophilic leukemia (RBL 2H3) cells | 3.6 µM |
| IC50 | Inhibition of IgE-dependent leukotriene release from RBL 2H3 cells | 5.0 µM |
| Inhibition | Paf- and antigen-induced bronchoconstriction in guinea pigs | Effective |
Table 2: Efficacy Data for BN 52021 (Ginkgolide B)
| Parameter | Experimental Model | Result |
| Ki | [3H]-PAF binding to human neutrophils | 1.3 ± 0.5 x 10-6 M [1] |
| Kd | Inhibition of PAF-induced degranulation in human polymorphonuclear granulocytes (PMNLs) | 0.6 ± 0.1 x 10-6 M [1] |
| Kd | Inhibition of PAF-induced superoxide production in PMNLs | 0.4 ± 0.1 x 10-6 M [1] |
| IC50 | Inhibition of PAF-induced eosinophil chemotaxis | 7.0 ± 2.2 x 10-6 M [2] |
| IC50 | Inhibition of PAF-induced neutrophil chemotaxis | 2.3 ± 0.2 x 10-5 M [2] |
| Clinical Efficacy | 28-day mortality in severe sepsis (overall) | 42% (vs. 51% placebo, p=0.17) |
| Clinical Efficacy | 28-day mortality in Gram-negative sepsis | 33% (vs. 57% placebo, p=0.01) |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in key studies cited in this guide.
Inhibition of Mediator Release by this compound
-
Cell Line: Rat basophilic leukemia (RBL 2H3) cells.
-
Sensitization: Cells were passively sensitized with monoclonal anti-trinitrophenol mouse IgE.
-
Stimulation: IgE-dependent mediator release was triggered by the addition of a trinitrophenol-ovalbumin conjugate.
-
Intervention: Cells were pre-incubated with varying concentrations of this compound.
-
Quantification: Histamine and leukotriene levels in the cell supernatant were measured to determine the inhibitory effect of this compound. The concentration required to achieve 50% inhibition (IC50) was then calculated.
PAF Receptor Binding and Neutrophil Activation by BN 52021
-
Cell Type: Human polymorphonuclear granulocytes (PMNLs).
-
Binding Assay: The affinity of BN 52021 for the PAF receptor was determined by a competitive binding assay using radiolabeled [3H]-PAF. The inhibition constant (Ki) was calculated from these experiments.
-
Functional Assays:
-
Degranulation: PAF-induced degranulation was measured by quantifying the release of specific enzymes from PMNLs in the presence and absence of BN 52021.
-
Superoxide Production: The production of superoxide anions by PAF-stimulated PMNLs was assessed using a colorimetric assay, with and without BN 52021.
-
-
Data Analysis: The dissociation constants (Kd) for the inhibition of degranulation and superoxide production were determined from dose-response curves.
Clinical Trial of BN 52021 in Severe Sepsis
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical trial.
-
Patient Population: 262 patients diagnosed with sepsis syndrome.
-
Intervention: Patients received either an intravenous administration of 120 mg of BN 52021 every 12 hours for four days or a placebo, in addition to standard care.
-
Primary Outcome: The primary endpoint was the all-cause mortality rate at 28 days.
-
Subgroup Analysis: A separate analysis was conducted on patients with Gram-negative sepsis.
Mandatory Visualization
The following diagrams illustrate the general mechanism of action for PAF receptor antagonists and a representative experimental workflow.
References
- 1. Effect of BN 52021, a specific antagonist of platelet activating factor (PAF-acether), on calcium movements and phosphatidic acid production induced by PAF-acether in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro 19-1400 and its Structural Analog Ro 19-3704
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and pharmacological properties of two structural analogs, Ro 19-1400 and Ro 19-3704. Both compounds are recognized as antagonists of the Platelet-Activating Factor (PAF) receptor and have been investigated for their roles in inflammatory and allergic responses. This document synthesizes available experimental data to offer an objective comparison of their performance and mechanisms of action.
Data Presentation
The following tables summarize the available quantitative data for this compound and Ro 19-3704, facilitating a direct comparison of their potencies in various biological assays.
Table 1: Inhibition of IgE-Dependent Mediator Release from Rat Basophilic Leukemia (RBL-2H3) Cells
| Compound | Histamine Release IC50 (µM) | Leukotriene Release IC50 (µM) |
| This compound | 3.6[1] | 5.0[1] |
| Ro 19-3704 | 3.0[1] | 5.0[1] |
Table 2: Inhibition of Phospholipase Activity
| Compound | Soluble Phospholipase A₂ (PLA₂) IC50 (µM) | Inositol Phosphate Formation (PLC) IC50 (µM) |
| This compound | 8.4[1] | Data not available |
| Ro 19-3704 | 6.5 | 7.0 |
Table 3: Receptor Binding Affinity
| Compound | PAF Receptor Ki | α2-Adrenoceptor Ki (µM) |
| This compound | Data not available | Data not available |
| Ro 19-3704 | Data not available¹ | 7 ± 3 |
¹A study on canine platelet membranes determined the Ki of several PAF receptor antagonists, including Ro 19-3704. While the specific value for Ro 19-3704 was not stated, the range for the 16 antagonists studied was from 7.9 nM to 16.8 µM.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Inhibition of IgE-Dependent Mediator Release from RBL-2H3 Cells
This protocol describes the measurement of histamine and leukotriene release from rat basophilic leukemia (RBL-2H3) cells, a common model for studying mast cell degranulation.
1. Cell Culture and Sensitization:
-
RBL-2H3 cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum).
-
For sensitization, cells are incubated overnight with monoclonal anti-dinitrophenyl immunoglobulin E (anti-DNP IgE).
2. Antigen Challenge and Inhibition:
-
Sensitized cells are washed to remove unbound IgE.
-
The cells are then pre-incubated with various concentrations of the test compounds (this compound or Ro 19-3704) or vehicle control for a specified period.
-
Degranulation is initiated by challenging the cells with the antigen, dinitrophenyl-human serum albumin (DNP-HSA).
3. Quantification of Mediator Release:
-
Histamine Release: The supernatant is collected, and histamine content is determined using a sensitive method such as the o-phthalaldehyde (OPT) spectrofluorometric assay. The fluorescence is measured at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Leukotriene Release: Leukotrienes (specifically cysteinyl leukotrienes) in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for these mediators.
-
The percentage of inhibition is calculated by comparing the mediator release in the presence of the test compounds to the release in the vehicle control. IC50 values are then determined from the dose-response curves.
Phospholipase A₂ (PLA₂) Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of compounds on soluble phospholipase A₂ from a biological fluid like synovial fluid.
1. Substrate Preparation:
-
A radiolabeled substrate, such as 1-palmitoyl-2-[¹⁴C]arachidonyl-phosphatidylcholine, is used. The substrate is dried under nitrogen and then resuspended in an appropriate assay buffer.
2. Enzyme Source and Inhibition:
-
Soluble PLA₂ is obtained from a source such as synovial fluid from patients with rheumatoid arthritis.
-
The enzyme is pre-incubated with various concentrations of the test compounds (this compound or Ro 19-3704) or vehicle control.
3. Enzymatic Reaction:
-
The reaction is initiated by adding the radiolabeled substrate to the enzyme-inhibitor mixture.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by the addition of a stop solution (e.g., a mixture of chloroform, methanol, and acetic acid).
4. Product Separation and Quantification:
-
The released radiolabeled fatty acid (e.g., [¹⁴C]arachidonic acid) is separated from the unhydrolyzed substrate using thin-layer chromatography (TLC).
-
The amount of radioactivity in the fatty acid spot is quantified using a scintillation counter.
-
The percentage of inhibition is calculated, and IC50 values are determined.
α₂-Adrenoceptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a compound for the α₂-adrenoceptor.
1. Membrane Preparation:
-
Membranes rich in α₂-adrenoceptors are prepared from a suitable source, such as human platelets or transfected cell lines.
2. Binding Reaction:
-
The membranes are incubated with a radiolabeled antagonist for the α₂-adrenoceptor, such as [³H]-yohimbine, in a binding buffer.
-
Increasing concentrations of the test compound (Ro 19-3704) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled α₂-adrenoceptor antagonist (e.g., phentolamine).
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
This compound and Ro 19-3704 exert their effects through multiple signaling pathways. While both are PAF receptor antagonists, their inhibitory actions on key enzymes in inflammatory signaling are also significant.
Caption: IgE-Mediated Degranulation Pathway and Points of Inhibition.
This diagram illustrates the signaling cascade initiated by antigen cross-linking of IgE bound to the FcεRI receptor on mast cells, as well as activation through the PAF receptor. Both pathways converge on the activation of phospholipases C and A₂, leading to the release of intracellular calcium and arachidonic acid, respectively, which culminates in the degranulation and release of inflammatory mediators. This compound and Ro 19-3704 are shown to inhibit PLA₂, while Ro 19-3704 also inhibits PLC. Both compounds act as antagonists at the PAF receptor.
Caption: Ro 19-3704 Interaction with the α₂-Adrenoceptor.
This diagram shows that Ro 19-3704 can inhibit adrenaline-induced platelet aggregation by acting as an antagonist at the α₂-adrenoceptor on platelets.
References
Comparative Analysis of Ro 19-1400 Cross-reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding profile of Ro 19-1400, a potent antagonist of the Platelet-Activating Factor (PAF) receptor. Understanding the selectivity of a compound is critical in drug development to predict potential off-target effects and to elucidate its full pharmacological profile. This document summarizes the available quantitative data on this compound's interaction with its primary target and other known biological targets, provides detailed experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Interactions
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target, the Platelet-Activating Factor Receptor (PAFR), and other biological targets. For comparative context, data for other PAF receptor antagonists are included where available.
| Compound | Primary Target | Off-Target Activity | IC50 (µM) | Reference |
| This compound | PAFR | IgE-dependent Histamine Release | 3.6 | [1] |
| IgE-dependent Leukotriene Release | 5.0 | [1] | ||
| Phospholipase A2 (PLA2) Activity | 8.4 | [1] | ||
| WEB 2086 | PAFR | IgE-dependent Mediator Release | Ineffective | [1] |
| Phospholipase A2 (PLA2) Activity | No Effect | [1] | ||
| BN 52021 | PAFR | IgE-dependent Mediator Release | Ineffective | |
| Phospholipase A2 (PLA2) Activity | No Effect |
Key Findings on Cross-Reactivity
This compound is a structural analog of PAF and a potent antagonist of the PAF receptor. Beyond its primary target, studies have revealed that this compound can inhibit the IgE-dependent release of inflammatory mediators, such as histamine and leukotrienes, from mast cells. This effect appears to be independent of its PAF receptor antagonism, as other structurally distinct PAF antagonists like WEB 2086 and BN 52021 do not exhibit this activity. The mechanism for this secondary action is suggested to be the inhibition of phospholipase A2 (PLA2) and/or phospholipase C (PLC), key enzymes in the signaling cascade leading to mediator release.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PAF Receptor Signaling Cascade.
Caption: Workflow for Cross-Reactivity Profiling.
Experimental Protocols
IgE-Mediated Mediator Release Assay (Rat Basophilic Leukemia RBL-2H3 Cells)
This assay measures the ability of a compound to inhibit the release of inflammatory mediators (e.g., histamine, β-hexosaminidase) from mast cells following an allergic stimulus.
a. Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating them overnight with mouse monoclonal anti-dinitrophenyl (DNP) IgE (0.5 µg/mL).
b. Mediator Release Assay:
-
Wash the sensitized cells twice with Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, and 20 mM HEPES, pH 7.4) to remove unbound IgE.
-
Add 200 µL of Tyrode's buffer containing various concentrations of this compound or vehicle control to the wells and incubate for 15 minutes at 37°C.
-
Trigger mediator release by adding 20 µL of DNP-human serum albumin (HSA) (1 µg/mL final concentration).
-
Incubate for 30 minutes at 37°C.
-
To determine total mediator release, lyse a set of control cells with 0.5% Triton X-100.
-
Centrifuge the plates at 400 x g for 5 minutes.
-
Collect the supernatants for mediator quantification.
c. Quantification of β-Hexosaminidase (as a marker for histamine release):
-
Add 50 µL of supernatant to a 96-well plate.
-
Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5).
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 100 µL of 0.2 M glycine-NaOH buffer, pH 10.7.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of mediator release relative to the total release from lysed cells and determine the IC50 value for this compound.
Phospholipase A2 (PLA2) Inhibition Assay
This assay determines the inhibitory effect of a compound on the enzymatic activity of PLA2.
a. Substrate Preparation:
-
Prepare a liposome suspension of 1,2-bis(heptanoylthio)glycero-3-phosphocholine (a substrate for PLA2) in a buffer containing 50 mM KCl, 10 mM HEPES, and 1 mM EGTA, pH 8.0.
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the substrate solution. DTNB reacts with the free thiol group released upon substrate hydrolysis to produce a colored product.
b. Enzyme Inhibition Assay:
-
In a 96-well plate, add purified PLA2 enzyme to a buffer containing 10 mM CaCl2.
-
Add various concentrations of this compound or vehicle control and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate/DTNB solution.
-
Monitor the increase in absorbance at 414 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Radioligand Binding Assay for PAF Receptor
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the PAF receptor.
a. Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the human PAF receptor (e.g., CHO-K1 or HEK293 cells).
-
Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the binding buffer.
b. Binding Assay:
-
In a 96-well plate, combine the cell membranes, the radiolabeled PAF receptor antagonist [3H]-WEB 2086 (at a concentration close to its Kd), and various concentrations of this compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled PAF receptor antagonist.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using the Cheng-Prusoff equation.
References
A Comparative Analysis of Ro 19-1400 and Other Platelet-Activating Factor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ro 19-1400 and other prominent Platelet-Activating Factor (PAF) antagonists, supported by available experimental data. PAF is a potent phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor. The development of PAF receptor antagonists has been a key area of research for therapeutic intervention in several diseases. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to aid in the comparative assessment of these compounds.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and other well-characterized PAF antagonists, including WEB 2086, BN 52021, and CV-3988. The data is compiled from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Mediator Release and Enzyme Activity
| Compound | Assay | System | IC50 (µM) | Reference |
| This compound | IgE-dependent histamine release | Rat Basophilic Leukemia (RBL-2H3) cells | 3.6 | [1] |
| IgE-dependent leukotriene release | RBL-2H3 cells | 5.0 | [1] | |
| Soluble Phospholipase A2 activity | Synovial fluid from rheumatoid arthritis patients | 8.4 | [1] | |
| Ro 19-3704 | IgE-dependent histamine release | RBL-2H3 cells | 3.0 | [1] |
| IgE-dependent leukotriene release | RBL-2H3 cells | 5.0 | [1] | |
| Soluble Phospholipase A2 activity | Synovial fluid from rheumatoid arthritis patients | 6.5 | ||
| PAF-induced platelet aggregation (rabbit) | Platelet-rich plasma | 0.07 | ||
| WEB 2086 | IgE-dependent mediator release | RBL-2H3 cells | Relatively ineffective | |
| Soluble Phospholipase A2 activity | Synovial fluid from rheumatoid arthritis patients | No effect | ||
| PAF-induced human platelet aggregation | - | 0.17 | ||
| PAF-induced human neutrophil aggregation | - | 0.36 | ||
| BN 52021 | IgE-dependent mediator release | RBL-2H3 cells | Relatively ineffective | |
| Soluble Phospholipase A2 activity | Synovial fluid from rheumatoid arthritis patients | No effect |
Table 2: In Vitro Receptor Binding and Platelet Aggregation
| Compound | Assay | System | IC50 (µM) | Ki (nM) | Reference |
| Ro 19-3704 | PAF-induced platelet aggregation (rabbit) | Platelet-rich plasma | 0.07 | - | |
| WEB 2086 | PAF-induced human platelet aggregation | - | 0.17 | - | |
| [3H]PAF binding to human platelets | - | - | 15 | ||
| BN 52021 | PAF-induced platelet aggregation (human) | Washed human platelets | - | - | |
| [3H]PAF binding to human platelets | Washed human platelets | - | - | ||
| BN 50739 | PAF-induced [Ca++]i mobilization | Neurohybrid NG108-15 cells | 0.0048 | - | |
| PAF-stimulated IP3 formation | Neurohybrid NG108-15 cells | 0.0036 | - | ||
| CV-3988 | Inhibition of PAF-elicited elastase release | Human neutrophils | - | - |
Table 3: In Vivo Efficacy of PAF Antagonists
| Compound | Model | Species | Effect | Reference |
| Ro 19-3704 | PAF-induced bronchoconstriction, leukopenia, thrombocytopenia | Guinea pig | Inhibition when administered intravenously | |
| Ovalbumin-induced passive pulmonary anaphylaxis | Guinea pig | Blocked by intravenous administration | ||
| WEB 2086 | PAF-induced hypotension | Rat | ED50 = 0.052 mg/kg i.v. | |
| PAF-induced increase in cutaneous vascular permeability | Rat | Dose-dependent inhibition | ||
| BN 52021 | Antigen-induced bronchoconstriction in passively sensitized animals | Guinea pig | Inhibition | |
| CV-3988 | PAF-induced hypotension | Rat | Attenuated by 10 mg/kg | |
| Endotoxin-induced hypotension | Rat | Attenuated by 10 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. IgE-Dependent Mediator Release from RBL-2H3 Cells
-
Cell Culture and Sensitization: Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media. For sensitization, cells are incubated with monoclonal anti-trinitrophenol mouse immunoglobulin E (anti-TNP IgE).
-
Antigen Challenge: Sensitized cells are washed and then challenged with a sub-optimal concentration of trinitrophenol-ovalbumin (TNP-OVA) conjugate in the presence or absence of the PAF antagonist.
-
Mediator Quantification:
-
Histamine Release: The supernatant is collected, and histamine content is determined using a sensitive immunoassay or fluorometric assay.
-
Leukotriene Release: Peptidoleukotrienes (LTC4, LTD4, LTE4) in the supernatant are quantified using enzyme immunoassays (EIA) or by high-performance liquid chromatography (HPLC).
-
-
Data Analysis: The inhibitory concentration of 50% (IC50) is calculated by comparing the mediator release in the presence of the antagonist to the control (antigen challenge without antagonist).
2. PAF-Induced Platelet Aggregation
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained by centrifugation of whole blood collected in an anticoagulant. For washed platelets, PRP is further centrifuged and resuspended in a suitable buffer.
-
Aggregometry: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.
-
Assay Procedure: The platelet suspension is pre-incubated with the PAF antagonist or vehicle at 37°C with stirring. Aggregation is then induced by the addition of a submaximal concentration of PAF.
-
Data Analysis: The percentage of inhibition of aggregation is calculated, and the IC50 value is determined.
3. PAF Receptor Binding Assay
-
Membrane Preparation: Platelet membranes are prepared from washed platelets by sonication and differential centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled PAF ligand (e.g., [3H]PAF) and varying concentrations of the competing PAF antagonist in a binding buffer.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PAF. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is determined from competitive binding curves.
4. In Vivo Model of PAF-Induced Bronchoconstriction
-
Animal Model: Guinea pigs are commonly used as they are highly sensitive to PAF.
-
Anesthesia and Instrumentation: Animals are anesthetized, and tracheal and vascular catheters are inserted for drug administration and monitoring of physiological parameters.
-
Bronchoconstriction Measurement: Changes in airway resistance or conductance are measured using a whole-body plethysmograph or by recording intratracheal pressure.
-
Experimental Procedure: A baseline measurement of airway function is established. The PAF antagonist or vehicle is administered (e.g., intravenously or by aerosol). After a predetermined time, bronchoconstriction is induced by an intravenous infusion or aerosol administration of PAF.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by comparing the change in airway function in the treated group to the control group.
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
Platelet-Activating Factor (PAF) exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the cell surface. This binding initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. Another significant downstream pathway involves the activation of mitogen-activated protein kinases (MAPKs), which play a crucial role in inflammatory gene expression.
References
Reproducibility of Ro 19-1400 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ro 19-1400, a potent antagonist of Platelet-Activating Factor (PAF), and its effects on inflammatory mediator release. It aims to offer a reproducible overview of its activity in comparison to other known PAF antagonists, supported by available experimental data.
I. Comparative Efficacy in Mediator Release Inhibition
This compound has been demonstrated to inhibit the release of key inflammatory mediators, including histamine and leukotrienes. Its efficacy, along with that of other PAF antagonists, is summarized below. It is important to note that the following data is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Inhibition of IgE-Dependent Histamine Release
| Compound | Cell Type | Stimulus | IC50 (µM) | Citation |
| This compound | Rat Basophilic Leukemia (RBL-2H3) cells | anti-IgE | 3.6 | [1] |
| WEB 2086 | - | - | - | - |
| BN 52021 | Guinea-pig kidney | Antigen challenge | >100 (75% inhibition at 100 µM) | |
| CV-3988 | - | - | - | - |
Data for WEB 2086 and CV-3988 on IgE-dependent histamine release was not available in the reviewed studies.
Table 2: Inhibition of IgE-Dependent Leukotriene Release
| Compound | Cell Type | Stimulus | IC50 (µM) | Citation |
| This compound | Rat Basophilic Leukemia (RBL-2H3) cells | anti-IgE | 5.0 | [1] |
| WEB 2086 | - | - | - | - |
| BN 52021 | - | - | - | - |
| CV-3988 | - | - | - | - |
Data for WEB 2086, BN 52021, and CV-3988 on IgE-dependent leukotriene release was not available in the reviewed studies.
Table 3: Inhibition of Phospholipase A2 (PLA2) Activity
| Compound | Source of PLA2 | IC50 (µM) | Citation |
| This compound | Synovial fluid (rheumatoid arthritis patients) | 8.4 | [1] |
| WEB 2086 | Synovial fluid (rheumatoid arthritis patients) | No effect | [1] |
| BN 52021 | Synovial fluid (rheumatoid arthritis patients) | No effect | [1] |
| CV-3988 | - | - | - |
Data for CV-3988 on phospholipase A2 inhibition was not available in the reviewed studies.
II. Experimental Protocols
The following are generalized protocols for key experiments cited in the literature. For full reproducibility, consulting the original publications is recommended.
A. IgE-Dependent Histamine and Leukotriene Release from Rat Basophilic Leukemia (RBL-2H3) Cells
This protocol outlines the general procedure for measuring the inhibition of mediator release from mast cell lines.
-
Cell Culture and Sensitization:
-
Rat Basophilic Leukemia (RBL-2H3) cells are cultured in appropriate media (e.g., MEM) supplemented with fetal bovine serum.
-
Cells are sensitized overnight with monoclonal anti-dinitrophenyl (DNP) IgE.
-
-
Inhibition Assay:
-
Sensitized cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer) containing calcium.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Mediator release is initiated by challenging the cells with the antigen (e.g., DNP-BSA).
-
-
Quantification of Mediators:
-
Histamine: The reaction is stopped by centrifugation. The histamine content in the supernatant is determined by a fluorometric assay or an enzyme immunoassay.
-
Leukotrienes: Supernatants are collected, and leukotriene levels (e.g., LTC4) are quantified using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
-
-
Data Analysis:
-
The percentage of inhibition of mediator release is calculated relative to the vehicle-treated control.
-
IC50 values are determined from the dose-response curves.
-
B. Phospholipase A2 (PLA2) Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds on PLA2.
-
Enzyme and Substrate Preparation:
-
The source of PLA2 can be purified enzyme or a biological fluid known to contain the enzyme, such as synovial fluid from rheumatoid arthritis patients.
-
A common substrate is a radiolabeled phospholipid, such as 1-palmitoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphocholine, dispersed in a suitable buffer.
-
-
Inhibition Assay:
-
The enzyme is pre-incubated with various concentrations of the test compound or vehicle control in a reaction buffer at a specified temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the phospholipid substrate.
-
-
Measurement of PLA2 Activity:
-
The reaction is allowed to proceed for a defined period and then terminated by the addition of a stop solution (e.g., a mixture of organic solvents).
-
The released radiolabeled fatty acid is separated from the unhydrolyzed substrate using thin-layer chromatography (TLC).
-
The amount of radioactivity in the fatty acid spot is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition of PLA2 activity is calculated relative to the vehicle-treated control.
-
IC50 values are determined from the dose-response curves.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.
Caption: IgE-Dependent Mediator Release Pathway and Site of this compound Inhibition.
Caption: Platelet-Activating Factor (PAF) Receptor Signaling and Antagonism by this compound.
Caption: Workflow for Screening Inhibitors of IgE-Mediated Mediator Release.
References
Validating the Specificity of Ro 19-1400 for the PAF Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 19-1400 is a structural analog of Platelet-Activating Factor (PAF) and functions as a PAF receptor antagonist. While it effectively inhibits PAF-mediated cellular responses, evidence suggests that this compound and its close structural analogs, such as Ro 19-3704, exhibit off-target effects at higher concentrations. Notably, these compounds have been shown to inhibit phospholipase A2 (PLA2) and interfere with IgE-dependent mediator release through mechanisms independent of PAF receptor antagonism. This guide presents a quantitative comparison of this compound's potency at the PAF receptor versus its off-target activities, alongside a comparison with other PAF receptor antagonists.
Data Presentation
Table 1: Comparative Activity of this compound and Analogs at the PAF Receptor and Off-Target Pathways
| Compound | Assay | Species/Cell Type | IC50 / Ki | Citation |
| This compound | IgE-dependent Histamine Release | Rat Basophilic Leukemia (RBL-2H3) cells | 3.6 µM | [1] |
| IgE-dependent Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) cells | 5.0 µM | [1] | |
| Soluble Phospholipase A2 Inhibition | Human Synovial Fluid | 8.4 µM | [1] | |
| Ro 19-3704 | PAF Receptor Binding (Inhibition of PAF-induced Ca2+ increase) | Rat Heart Cells | ~100-300 nM | [2] |
| PAF-induced Platelet Aggregation | Rabbit Platelets | 70 nM | [3] | |
| IgE-dependent Histamine Release | Rat Basophilic Leukemia (RBL-2H3) cells | 3.0 µM | ||
| IgE-dependent Leukotriene Release | Rat Basophilic Leukemia (RBL-2H3) cells | 5.0 µM | ||
| Soluble Phospholipase A2 Inhibition | Human Synovial Fluid | 6.5 µM | ||
| Inositol Phosphate Formation | Rat Basophilic Leukemia (RBL-2H3) cells | 7.0 µM |
Table 2: Comparative Potency of Various PAF Receptor Antagonists
| Compound | Assay | Species/Cell Type | IC50 / Ki | Citation |
| WEB 2086 | PAF Receptor Binding (Inhibition of PAF-induced Ca2+ increase) | Rat Heart Cells | ~100-300 nM | |
| BN 52021 | PAF Receptor Binding (Inhibition of PAF-induced Ca2+ increase) | Rat Heart Cells | > 1 µM | |
| CV-3988 | PAF-induced Platelet Aggregation | Rabbit Platelets | 0.1 µM |
Mandatory Visualization
Caption: Experimental workflows for assessing the on-target and off-target activities of this compound.
Caption: Conceptual diagram illustrating the on-target and off-target activities of this compound.
Experimental Protocols
PAF Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of this compound and other antagonists for the PAF receptor.
Materials:
-
Rabbit platelet membranes (source of PAF receptors)
-
[3H]-PAF (radioligand)
-
This compound and other test antagonists
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate platelet membranes from rabbit blood by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding buffer
-
A fixed concentration of [3H]-PAF (typically at or below its Kd)
-
Varying concentrations of the unlabeled antagonist (e.g., this compound) or vehicle for total binding.
-
A high concentration of unlabeled PAF for determining non-specific binding.
-
-
Incubation: Initiate the binding reaction by adding the platelet membrane preparation to each well. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific [3H]-PAF binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Phospholipase A2 (PLA2) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on PLA2 activity.
Materials:
-
Source of PLA2 (e.g., purified enzyme, human synovial fluid)
-
Phospholipid substrate (e.g., radiolabeled or fluorescently labeled phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2)
-
This compound
-
Detection reagents (dependent on the substrate used, e.g., scintillation fluid for radiolabeled substrate, or a fluorometer for fluorescent substrates)
Procedure:
-
Assay Setup: In appropriate reaction tubes or a microplate, add the following:
-
Assay buffer
-
Varying concentrations of this compound or vehicle (control).
-
PLA2 enzyme.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding the phospholipid substrate.
-
Incubation: Incubate the reaction mixture for a defined period during which the reaction is linear.
-
Termination of Reaction: Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Detection of Product: Measure the amount of product formed (e.g., released fatty acid). For radiolabeled substrates, this can be done by separating the fatty acid from the phospholipid by thin-layer chromatography and quantifying the radioactivity. For fluorescent substrates, the change in fluorescence is measured.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Inositol Phosphate Accumulation Assay
Objective: To assess the effect of this compound on Gq-protein coupled receptor signaling by measuring the accumulation of inositol phosphates.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Cell culture medium
-
[3H]-myo-inositol
-
Stimulation buffer (e.g., a buffer containing LiCl to inhibit inositol monophosphatase)
-
IgE and corresponding antigen
-
This compound
-
Perchloric acid or trichloroacetic acid
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8)
-
Elution buffers of increasing ionic strength
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Culture RBL-2H3 cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Sensitization: Sensitize the cells with an appropriate concentration of IgE.
-
Pre-incubation with Inhibitor: Wash the labeled cells and pre-incubate them with varying concentrations of this compound or vehicle in stimulation buffer for a defined period.
-
Stimulation: Stimulate the cells by adding the specific antigen to trigger IgE receptor cross-linking and subsequent phospholipase C activation.
-
Termination and Extraction: After the desired stimulation time, terminate the reaction by adding ice-cold acid (e.g., perchloric acid).
-
Separation of Inositol Phosphates: Neutralize the extracts and apply them to anion exchange columns. Wash the columns and then elute the different inositol phosphate species (IP1, IP2, IP3) with buffers of increasing ammonium formate or formic acid concentrations.
-
Quantification: Collect the eluted fractions, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Sum the radioactivity of the inositol phosphate fractions to get the total inositol phosphate accumulation. Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
Comparative Analysis of PAF Inhibitors: A Head-to-Head Review
A thorough review of scientific literature and clinical data reveals a significant lack of information on a compound designated as "Ro 19-1400" for the inhibition of Platelet-Activating Factor (PAF). Consequently, a direct head-to-head comparison with novel PAF inhibitors, supported by experimental data, cannot be constructed.
To provide valuable insights for researchers, scientists, and drug development professionals in the field of PAF antagonism, this guide will instead focus on a comparative analysis of well-characterized first-generation PAF receptor antagonists against more recently developed inhibitors. This comparison will highlight the evolution of PAF inhibitor development, focusing on improvements in potency, specificity, and pharmacokinetic profiles.
The Evolving Landscape of PAF Receptor Antagonists
The discovery of Platelet-Activating Factor (PAF), a potent phospholipid mediator, implicated it in a variety of inflammatory and allergic diseases, including asthma, sepsis, and psoriasis. This spurred the development of PAF receptor (PAF-R) antagonists aimed at blocking its pathological effects.
Early research identified natural products with PAF inhibitory activity, such as ginkgolides (e.g., ginkgolide B) from the Ginkgo biloba tree. These were followed by the development of synthetic antagonists, which can be broadly categorized into several chemical classes. While many of these compounds showed promise in preclinical models, clinical success has been limited, often due to issues with potency, specificity, or adverse effects.
The quest for more effective PAF inhibitors continues, with a focus on developing compounds with high affinity and selectivity for the PAF receptor, as well as favorable drug-like properties for clinical application.
Representative PAF Receptor Antagonists: A Comparison
To illustrate the progress in this field, we will compare a well-known first-generation synthetic PAF antagonist, WEB 2086 , with a more novel and potent antagonist, Rupatadine , which also exhibits antihistaminic properties.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of WEB 2086 and Rupatadine in inhibiting PAF-induced effects. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which represent the concentration of the antagonist required to inhibit 50% of the PAF response or to occupy 50% of the PAF receptors, respectively.
| Compound | Target | Assay Type | Species | IC50 / Ki (nM) |
| WEB 2086 | PAF Receptor | PAF-induced platelet aggregation | Human | 100 - 200 |
| [3H]PAF binding to platelets | Human | ~30 | ||
| Rupatadine | PAF Receptor | PAF-induced platelet aggregation | Rabbit | 270 |
| [3H]WEB 2086 binding to membranes | Human | 550 |
Note: Data presented is a representative compilation from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols
Understanding the methodologies used to evaluate these inhibitors is crucial for interpreting the data. Below are outlines of standard experimental protocols.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of an antagonist to inhibit the aggregation of platelets induced by PAF.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human or animal donors into an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.
-
Antagonist Incubation: A known concentration of the test compound (e.g., WEB 2086 or Rupatadine) or vehicle control is pre-incubated with the PRP for a specified time at 37°C.
-
Induction of Aggregation: PAF is added to the PRP at a concentration known to induce sub-maximal aggregation.
-
Measurement: Platelet aggregation is monitored over time using an aggregometer, which measures changes in light transmission through the PRP suspension.
-
Data Analysis: The percentage of inhibition is calculated by comparing the aggregation response in the presence of the antagonist to the control. The IC50 value is determined by testing a range of antagonist concentrations.
Receptor Binding Assay
This assay quantifies the affinity of an antagonist for the PAF receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Platelet membranes or membranes from cells expressing the PAF receptor are prepared through homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled PAF receptor ligand (e.g., [3H]PAF or [3H]WEB 2086) in the presence of varying concentrations of the competing unlabeled antagonist (the test compound).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the Ki value can be calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PAF signaling pathway and a typical workflow for screening PAF inhibitors.
Caption: Simplified PAF receptor signaling cascade leading to physiological responses.
Caption: General workflow for the discovery and evaluation of novel PAF inhibitors.
Benchmarking Ro 19-1400: A Comparative Analysis of Anti-Inflammatory Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory compound Ro 19-1400 against other established anti-inflammatory agents. Due to the limited availability of direct comparative studies in publicly accessible literature, this document focuses on summarizing the known mechanistic actions and available potency data of this compound and places it in the context of broader classes of anti-inflammatory drugs, including other Platelet-Activating Factor (PAF) antagonists, Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), and corticosteroids.
Executive Summary
This compound is a potent anti-inflammatory agent that functions primarily as a Platelet-Activating Factor (PAF) antagonist. Beyond its PAF receptor blockade, it exhibits a distinct mechanism by directly inhibiting the release of key inflammatory mediators, histamine and leukotrienes, from mast cells and basophils. This is achieved through the inhibition of phospholipase A2 (PLA2) and phospholipase C (PLC), key enzymes in the inflammatory signaling cascade. This dual action distinguishes it from other PAF antagonists like WEB 2086 and BN 52021, which primarily act at the PAF receptor.
Data Presentation
The following tables summarize the available quantitative data for this compound and a selection of other anti-inflammatory compounds. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Potency of this compound in Inhibiting Mediator Release and Enzyme Activity
| Compound | Assay | Cell Type/Source | IC50 (µM) |
| This compound | Histamine Release (IgE-dependent) | Rat Basophilic Leukemia (RBL-2H3) | 3.6 |
| Leukotriene Release (IgE-dependent) | Rat Basophilic Leukemia (RBL-2H3) | 5.0 | |
| Phospholipase A2 (PLA2) Activity | Human Synovial Fluid (Rheumatoid Arthritis) | 8.4 | |
| Ro 19-3704 (analog) | Histamine Release (IgE-dependent) | Rat Basophilic Leukemia (RBL-2H3) | 3.0 |
| Leukotriene Release (IgE-dependent) | Rat Basophilic Leukemia (RBL-2H3) | 5.0 | |
| Phospholipase A2 (PLA2) Activity | Human Synovial Fluid (Rheumatoid Arthritis) | 6.5 |
Table 2: Comparative Potency of PAF Receptor Antagonists
| Compound | Target | Assay | IC50 / Ki |
| WEB 2086 | PAF Receptor | PAF-induced platelet aggregation | IC50 = 0.17 µM |
| PAF Receptor | [3H]PAF binding | Ki = 9.9 nM | |
| BN 52021 | PAF Receptor | [3H]-PAF binding to neutrophils | Ki = 1.3 µM |
| PAF-induced Degranulation | Human Polymorphonuclear Granulocytes | Kd = 0.6 µM | |
| PAF-induced Superoxide Production | Human Polymorphonuclear Granulocytes | Kd = 0.4 µM |
Table 3: Potency of Selected NSAIDs on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Ibuprofen | 12 | 80 |
| Diclofenac | 0.076 | 0.026 |
| Celecoxib | 82 | 6.8 |
| Naproxen | Not specified in provided results | Not specified in provided results |
Table 4: Potency of Selected Corticosteroids on Inflammatory Targets
| Compound | Target/Assay | Cell Type | EC50 / IC50 |
| Dexamethasone | GM-CSF release | A549 cells | EC50 = 2.2 x 10⁻⁹ M |
| NF-κB inhibition | Not specified | IC50 = 0.5 x 10⁻⁹ M | |
| Budesonide | GM-CSF release | A549 cells | EC50 = 5.0 x 10⁻¹¹ M |
| NF-κB inhibition | Not specified | IC50 = 2.7 x 10⁻¹¹ M | |
| Fluticasone Propionate | GM-CSF release | A549 cells | EC50 = 1.8 x 10⁻¹¹ M |
| NF-κB inhibition | Not specified | IC50 = 0.5 x 10⁻¹¹ M |
Experimental Protocols
Detailed experimental protocols for the studies directly comparing this compound are not available in the public domain. However, the following are general methodologies for the key assays mentioned.
1. IgE-Dependent Histamine and Leukotriene Release Assay
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a common model for mast cell degranulation.
-
Sensitization: Cells are sensitized overnight with monoclonal anti-dinitrophenyl (DNP) IgE.
-
Washing: Unbound IgE is removed by washing the cells with a buffered salt solution (e.g., Tyrode's buffer).
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Challenge: Degranulation is initiated by adding the antigen (e.g., DNP-human serum albumin).
-
Termination: The reaction is stopped by centrifugation at 4°C.
-
Quantification:
-
Histamine: The histamine content in the supernatant is measured, often using a fluorometric assay involving o-phthalaldehyde.
-
Leukotrienes: Cysteinyl-leukotrienes (LTC4, LTD4, LTE4) in the supernatant are quantified using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The concentration of the compound that inhibits the release of mediators by 50% (IC50) is calculated.
2. Phospholipase A2 (PLA2) Inhibition Assay
-
Enzyme Source: PLA2 can be sourced from various biological fluids, such as synovial fluid from rheumatoid arthritis patients, or purified from other sources.
-
Substrate: A common substrate is radiolabeled phosphatidylcholine.
-
Reaction: The enzyme is incubated with the substrate in a suitable buffer containing Ca²⁺ (a cofactor for PLA2) in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
Termination: The reaction is stopped by adding a solution to extract the lipids (e.g., Dole's reagent).
-
Quantification: The released radiolabeled free fatty acid is separated from the unhydrolyzed substrate by chromatography (e.g., thin-layer chromatography) and quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: IgE-mediated signaling pathway in mast cells and points of inhibition.
Caption: General workflow for mediator release assays.
Safety Operating Guide
Essential Guidance for the Safe Disposal of Ro 19-1400
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of the platelet-activating factor antagonist Ro 19-1400 is critical to ensure safety and environmental protection. This document provides a procedural overview for the safe handling and disposal of this compound, in line with established safety protocols.
Core Disposal and Decontamination Procedures
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Chemical waste must be handled in accordance with federal, state, and local environmental control regulations.
Step-by-Step Disposal Protocol:
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the Safety Data Sheet for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat, when handling this compound.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, empty vials) in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and clearly marked as hazardous waste.
-
-
Arrange for Professional Disposal: Contact a certified hazardous waste disposal company to arrange for the collection and proper disposal of the contained this compound waste.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure. Dispose of cleaning materials as hazardous waste.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below. This information is essential for safe handling and for the waste disposal service to determine the appropriate disposal method.
| Property | Data |
| CAS Number | 122937-55-7 |
| Molecular Formula | C₂₃H₂₈N₂O₅S |
| Molecular Weight | 444.55 g/mol |
Logical Workflow for Safe Disposal
The following diagram illustrates the decision-making and action process for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ro 19-1400
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of Ro 19-1400. Adherence to these guidelines is critical to ensure a safe laboratory environment.
I. Chemical and Physical Properties
While a comprehensive dataset for the physical and chemical properties of this compound is not fully available, the following information has been identified:
| Property | Data |
| CAS Number | 122937-55-7[1] |
| Molecular Formula | C31H56N2O8S[2] |
| Physical State | Solid |
| Occupational Exposure Limits | No data available |
II. Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes, dust, and aerosols. |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical-impermeable gloves (must be inspected prior to use). | Provides a barrier against skin contact with the chemical. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Protects against inhalation of dust and aerosols. |
| General Hygiene | Handle in a well-ventilated place. Wash hands thoroughly after handling. | Prevents accidental ingestion and contamination of personal spaces. |
III. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
-
Preparation and Area Setup :
-
Ensure the work area is well-ventilated.
-
Set up emergency exits and a designated risk-elimination area.
-
Have an eye wash station and safety shower readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
-
Donning PPE :
-
Before handling the substance, put on all required PPE as specified in the table above.
-
-
Handling this compound :
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Prevent fire caused by electrostatic discharge.
-
Avoid contact with skin and eyes.
-
-
Storage :
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep away from foodstuff containers and incompatible materials.
-
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection :
-
Collect waste material in suitable, closed containers.
-
Adhered or collected material should be promptly disposed of.
-
-
Disposal Procedure :
-
Arrange for disposal with a licensed waste disposal company.
-
Discharge into the environment must be avoided.
-
Follow all appropriate local, state, and federal laws and regulations for chemical waste disposal.
-
V. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
